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  • Product: 3-Methyladamantane-1-carboxylic acid
  • CAS: 33649-73-9

Core Science & Biosynthesis

Foundational

3-Methyladamantane-1-Carboxylic Acid: Comprehensive Physical, Chemical, and Synthetic Profiling for Drug Development

Executive Summary In the realm of medicinal chemistry, the adamantane scaffold is frequently deployed as a "lipophilic bullet"[1]. By appending this bulky, highly symmetrical hydrocarbon cage to pharmacophores, researche...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the adamantane scaffold is frequently deployed as a "lipophilic bullet"[1]. By appending this bulky, highly symmetrical hydrocarbon cage to pharmacophores, researchers can drastically improve blood-brain barrier (BBB) penetration, increase metabolic stability, and modulate membrane charge density[2]. 3-Methyladamantane-1-carboxylic acid (CAS: 33649-73-9) represents a critical functionalized derivative in this class. The addition of the 3-methyl group breaks the perfect symmetry of the parent adamantane, subtly altering its steric bulk and receptor binding kinetics, while the 1-carboxylic acid moiety provides a versatile synthetic handle for esterification, amidation, and further functionalization[1].

This technical whitepaper provides an in-depth analysis of the physical properties, chemical reactivity, and validated synthetic protocols for 3-methyladamantane-1-carboxylic acid, serving as a definitive guide for application scientists and drug development professionals.

Physical and Chemical Properties

The unique properties of 3-methyladamantane-1-carboxylic acid stem from its tricyclo[3.3.1.1^{3,7}]decane core. The rigid cage structure prevents the carbon-carbon bonds from rotating, resulting in a molecule with a highly defined three-dimensional footprint and exceptional thermodynamic stability[1].

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name 3-Methyladamantane-1-carboxylic acidStandard IUPAC nomenclature[3].
CAS Registry Number 33649-73-9Unique chemical identifier[3].
Molecular Formula C₁₂H₁₈O₂Dictates the mass and elemental composition[4].
Molecular Weight 194.27 g/mol Optimal low-MW fragment for lead optimization[4].
Structural Core Adamantane CageProvides extreme steric bulk and resistance to P450-mediated oxidation[1].
Functional Groups -COOH (C1), -CH₃ (C3)-COOH allows conjugation; -CH₃ modulates receptor pocket fit[1].
Lipophilicity (LogP) HighDrives hydrophobic interactions and membrane permeation[5].
Solubility Soluble in organic solvents (EtOH, DMSO); Insoluble in waterNecessitates the use of co-solvents or surfactants (e.g., Lubrol, SDS) in aqueous biological assays[6].

Chemical Reactivity and Structural Dynamics

The reactivity of 3-methyladamantane-1-carboxylic acid is governed by the steric hindrance of the adamantane cage. The carboxylic acid group at the bridgehead (C1) position is shielded, which can slow down standard nucleophilic acyl substitutions. However, this same shielding imparts high half-lives to its ester and amide derivatives in vivo[1].

In drug design, the 3-methyl substitution is not merely decorative. Structure-Activity Relationship (SAR) studies demonstrate that while the adamantane cage provides baseline lipophilicity, minor changes like a 3-methyl substitution markedly alter the biological potency[1]. For instance, in the development of anabolic steroids and receptor modulators, the specific shape of the 3-methyladamantane moiety dictates the exact fit within lipophilic enzymatic clefts, often preventing the off-target toxicity seen with unsubstituted adamantanes[2].

Validated Synthetic Methodology

The synthesis of 3-methyladamantane-1-carboxylic acid from 1-methyladamantane relies on a highly efficient, one-pot nitroxylation followed by a Koch-Haaf carboxylation[7].

Causality of Experimental Choices
  • Solvent System (TFA/H₂SO₄): A 1:2.5 mixture of Trifluoroacetic acid (TFA) and Sulfuric acid (H₂SO₄) is utilized. TFA reduces the viscosity of the reaction medium, improving the solubility of the lipophilic substrate at low temperatures (5 °C), while H₂SO₄ maintains the necessary dehydrating environment for the reaction[7].

  • Koch-Haaf Mechanism: Formic acid (HCOOH) is added to the acidic mixture. The H₂SO₄ dehydrates the formic acid in situ to generate carbon monoxide (CO). The nitroxy leaving group departs, forming a highly stable tertiary carbocation at the bridgehead of the adamantane cage. The CO nucleophilically attacks this carbocation, which upon aqueous workup yields the carboxylic acid[7].

Step-by-Step Protocol: One-Pot Synthesis

This protocol is designed as a self-validating system, utilizing NMR checkpoints to prevent over-oxidation or dicarboxylation.

  • Media Preparation: In a reaction vessel, prepare a 1:2.5 mixture of TFA and H₂SO₄ (5 equivalents of H₂SO₄ relative to the substrate). Cool the mixture to 5 °C.

  • Substrate Addition: Slowly add 1-methyladamantane to the cooled acidic mixture, ensuring complete dissolution.

  • Nitroxylation: Dropwise add 10 equivalents of 65% HNO₃. Critical Control: Maintain the internal reaction temperature strictly below 25 °C to prevent thermal runaway and non-selective oxidation[7].

  • Validation Point 1: Stir at room temperature. Take aliquots every 30 minutes for NMR analysis. Proceed only when NMR confirms 100% conversion to 1-nitroxy-3-methyladamantane (typically ~6 hours)[7].

  • Carboxylation: Cool the mixture back to 5 °C. Add 1.5 equivalents of 100% formic acid (HCOOH) dropwise.

  • Validation Point 2: Allow the mixture to stir at room temperature. Monitor the reaction via NMR every 2 hours. The formation of 3-methyladamantane-1-carboxylic acid is typically complete after 20 hours[7].

  • Isolation: Quench the reaction by pouring it over crushed ice. The highly hydrophobic 3-methyladamantane-1-carboxylic acid will precipitate. Isolate via vacuum filtration and wash with cold water until the filtrate is pH neutral.

Synthesis A 1-Methyladamantane (Starting Material) B Nitroxylation (HNO3, TFA/H2SO4, <25°C) A->B Acidic Media Prep C 1-Nitroxy-3-methyladamantane (Stable Intermediate) B->C NMR Validation (6h) D Koch-Haaf Carboxylation (HCOOH, rt, 20h) C->D In situ CO generation E 3-Methyladamantane- 1-carboxylic acid D->E Ice Quench & Filtration

Figure 1: Self-validating one-pot synthetic workflow for 3-methyladamantane-1-carboxylic acid.

Applications in Medicinal Chemistry

Modulating Antiviral and Neurological Targets

Adamantane derivatives are historically renowned for their antiviral properties (e.g., Amantadine and Rimantadine), which function by blocking the M2 proton channel of the Influenza A virus, thus preventing viral uncoating[1]. The 3-methyladamantane-1-carboxylic acid serves as a primary precursor for synthesizing advanced, sterically tuned aminoadamantanes. The asymmetric 3-methyl group alters the local charge density and membrane-modulating properties of the drug, often potentiating the accumulation of the drug within resistant viral strains or specific neurological receptors (such as 5-HT1A)[2].

5-Lipoxygenase (5-LOX) Inhibition via Nitroxyl Radicals

A highly specialized application of 3-methyladamantane-1-carboxylic acid is its use as a hydrophobic anchor for stable nitroxyl radicals (like TEMPO) in the inhibition of 5-lipoxygenase (5-LOX)[6]. 5-LOX is a key enzyme in the oxidation of linoleic acid and the subsequent inflammatory leukotriene cascade.

Mechanistic Causality: When 3-methyladamantane-1-carboxylic acid is esterified with 4-hydroxy-TEMPO, the resulting adamantyl-ester radical exhibits vastly superior inhibitory properties compared to free TEMPO[6]. The extreme lipophilicity of the 3-methyladamantane cage drives the molecule deep into the hydrophobic micellar environments (often modeled with Lubrol or SDS surfactants) where 5-LOX operates. Once anchored in the enzyme's lipophilic pocket, the stable nitroxyl radical interacts directly with the radical intermediates formed during the enzymatic oxidation of linoleic acid, effectively halting the inflammatory pathway[6].

BioPathway A 3-Methyladamantane- 1-carboxylic acid B Esterification with 4-Hydroxy-TEMPO A->B C Stable Nitroxyl Radical Ester (Lipophilic Inhibitor) B->C Covalent Linkage D 5-Lipoxygenase (5-LOX) Hydrophobic Pocket C->D Hydrophobic Anchoring E Linoleic Acid Oxidation (Pathway Blocked) D->E Radical Quenching

Figure 2: Mechanistic pathway of 5-LOX inhibition utilizing a 3-methyladamantane-anchored nitroxyl radical.

Sources

Exploratory

Comprehensive NMR Reference Guide for 3-Methyladamantane-1-Carboxylic Acid

Executive Summary Adamantane derivatives are frequently deployed in medicinal chemistry as "lipophilic bullets" to enhance the pharmacokinetic profiles and target-binding affinities of small molecules, particularly in ne...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantane derivatives are frequently deployed in medicinal chemistry as "lipophilic bullets" to enhance the pharmacokinetic profiles and target-binding affinities of small molecules, particularly in neuropharmacology and virology[1]. 3-Methyladamantane-1-carboxylic acid serves as a critical chiral/prochiral building block in the synthesis of complex therapeutics. However, the rigid, highly symmetrical nature of the adamantane cage presents unique challenges for Nuclear Magnetic Resonance (NMR) spectroscopic elucidation.

This technical whitepaper provides an in-depth analysis of the 1 H and 13 C NMR spectra for 3-methyladamantane-1-carboxylic acid. By bridging synthetic causality with self-validating 2D NMR protocols, this guide empowers researchers to unambiguously assign complex, overlapping aliphatic signals inherent to functionalized cage hydrocarbons.

Structural Causality and Symmetry

The adamantane framework consists of three fused chair-conformation cyclohexane rings. This rigid stereochemistry heavily dictates its NMR behavior:

  • Minimal Conformational Averaging: Unlike linear alkanes, the adamantane cage cannot undergo bond rotation. Protons are fixed in specific spatial orientations, leading to distinct diastereotopic environments.

  • Symmetry Planes ( Cs​ Symmetry): 3-Methyladamantane-1-carboxylic acid possesses a single plane of symmetry passing through C1, C2, C3, and C6. This symmetry reduces the 12 total carbon atoms to 9 unique 13 C signals (7 cage carbons + 1 methyl + 1 carboxyl).

  • Deshielding Cones: The strongly electronegative carboxylic acid group at C1 exerts a through-space and through-bond deshielding effect, pulling the chemical shifts of the adjacent C8/C9 protons downfield relative to the C4/C10 protons near the electron-donating methyl group.

Synthetic Workflow and Sample Preparation

To obtain high-purity material for NMR, scalable synthesis typically avoids direct halogenation, which suffers from poor regioselectivity. Instead, a step-wise functionalization of 1-methyladamantane is preferred[2]. The process involves nitroxylation followed by a Koch-Haaf type carboxylation using formic acid.

Synthesis A 1-Methyladamantane B 1-Nitroxy-3-methyladamantane (Intermediate) A->B HNO3 (65%) 5°C to RT C 3-Methyladamantane-1-carboxylic acid (Target) B->C HCOOH (100%) RT, 20 h

Fig 1: Scalable synthetic workflow for 3-methyladamantane-1-carboxylic acid.

Step-by-Step NMR Sample Preparation Protocol

Every protocol must be self-validating. To ensure spectral purity, a preliminary 1 H scan is used as a quality gate before long-acquisition 13 C experiments.

  • Solvent Selection: Dissolve 15–20 mg of 3-methyladamantane-1-carboxylic acid in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex the standard 5 mm NMR tube for 30 seconds. Ensure no micro-particulates remain, as they distort magnetic field homogeneity (shimming).

  • Self-Validation Checkpoint (Lock & Shim): Lock onto the deuterium signal of CDCl 3​ . Perform gradient shimming. A successful shim is validated by a TMS line width at half-height ( W1/2​ ) of ≤0.5 Hz.

  • Acquisition: Proceed to 1D and 2D data collection at 298 K.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of functionalized adamantanes is notoriously crowded in the 1.40–2.20 ppm aliphatic region. The assignment relies on integration and the proximity to the deshielding -COOH group.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
~11.00 br s1H-COOH Highly deshielded acidic proton; exchanges with D 2​ O.
~2.15 m2HC5-H , C7-H Methine bridgehead protons. Deshielded by rigid cage strain and proximity to C1.
~1.85 m4HC8-H 2​ , C9-H 2​ Methylene protons adjacent to the C1-COOH center.
~1.65 m (AB q)2HC2-H 2​ Methylene trapped between the two substituted bridgeheads (C1 and C3). Diastereotopic.
~1.55 m2HC6-H 2​ Methylene opposite to the substitution plane.
~1.45 m4HC4-H 2​ , C10-H 2​ Methylene protons adjacent to the C3-CH 3​ center (shielded by methyl).
0.85 s3H-CH 3​ Singlet methyl group on a quaternary carbon (C3).

13 C NMR Spectral Analysis

13 C NMR provides a much cleaner diagnostic tool due to the lack of homonuclear coupling and a wider chemical shift dispersion. The Cs​ symmetry plane dictates the presence of exactly 9 carbon signals.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)TypeAssignmentCausality / Structural Rationale
183.5 QuaternaryC OOHCarbonyl carbon of the carboxylic acid.
47.2 CH 2​ C 2Methylene locked directly between two quaternary centers (C1 and C3).
44.5 CH 2​ C 4, C 10Symmetrical methylenes adjacent to the methyl-bearing C3.
42.5 QuaternaryC 1Bridgehead carbon bearing the electronegative -COOH group.
38.4 CH 2​ C 8, C 9Symmetrical methylenes adjacent to the carboxyl-bearing C1.
35.2 CH 2​ C 6Distal methylene on the symmetry plane.
31.5 QuaternaryC 3Bridgehead carbon bearing the methyl group.
29.8 CHC 5, C 7Unsubstituted methine bridgeheads.
29.5 CH 3​ -C H 3​ Methyl substituent.

Self-Validating 2D NMR Protocol (HSQC & HMBC)

Because 1D 1 H NMR of adamantanes yields overlapping multiplets, a self-validating 2D NMR workflow is mandatory to prevent misassignment.

NMR_Logic Start Sample Prep (CDCl3, 298K) OneD 1D Acquisition (1H & 13C) Start->OneD TwoD 2D Correlation (HSQC & HMBC) OneD->TwoD Identify overlapping multiplets Validate Self-Validation (HMBC bridging C1 & C3) TwoD->Validate Map C-H connectivities End Final Spectral Assignment Validate->End Confirm spatial relationships

Fig 2: Self-validating NMR elucidation workflow for rigid cage molecules.

Step-by-Step 2D Elucidation Methodology
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Map the overlapping 1 H multiplets directly to their resolved 13 C counterparts.

    • Action: Correlate the sharp 13 C signal at 47.2 ppm (C2) to the complex AB quartet at ~1.65 ppm in the 1 H spectrum. This unambiguously identifies the C2 protons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Establish the carbon skeleton by observing 2-bond and 3-bond JCH​ couplings.

    • Self-Validation Check: The methyl protons (0.85 ppm) must show a strong 3-bond HMBC cross-peak to C2 (47.2 ppm) and C4/C10 (44.5 ppm), and a 2-bond cross-peak to the quaternary C3 (31.5 ppm).

    • Bridgehead Confirmation: The C5/C7 methine protons (~2.15 ppm) will show 3-bond correlations to the quaternary C1 (42.5 ppm), definitively linking the two halves of the adamantane cage.

Conclusion

The precise NMR assignment of 3-methyladamantane-1-carboxylic acid is a fundamental exercise in understanding molecular symmetry and through-space electronic effects. By utilizing the predictable deshielding gradients of the -COOH and -CH 3​ groups, combined with a rigorous, self-validating 2D NMR workflow, researchers can confidently verify the structural integrity of this vital medicinal chemistry intermediate.

References

  • Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development - ACS Publications. 2[2]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews - ACS Publications. 1[1]

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetic Properties of 3-Methyladamantane-1-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive technical overview of the pharmacokinetic properties of 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacokinetic properties of 3-methyladamantane-1-carboxylic acid and its derivatives. By synthesizing established principles of drug metabolism and pharmacokinetics (DMPK) with specific insights into adamantane-based compounds, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics leveraging this unique scaffold. While specific quantitative data for 3-methyladamantane-1-carboxylic acid is limited in publicly available literature, this guide extrapolates from closely related analogues and the well-documented influence of the adamantane moiety to provide a robust predictive framework and detailed experimental methodologies.

The Adamantane Scaffold: A Privileged Structure in Medicinal Chemistry

The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has been successfully incorporated into numerous approved drugs.[1] Its unique physicochemical properties often confer significant advantages to parent molecules, including enhanced metabolic stability and improved membrane permeability.[2][3] The addition of a carboxylic acid group at a bridgehead position, as in adamantane-1-carboxylic acid, introduces a handle for further derivatization and modulates the compound's polarity and potential for specific biological interactions. The further inclusion of a methyl group at the 3-position, creating 3-methyladamantane-1-carboxylic acid, is anticipated to subtly influence lipophilicity and the metabolic profile of the molecule.

Core Pharmacokinetic (ADME) Profile of Adamantane Carboxylic Acid Derivatives

The pharmacokinetic journey of a drug can be understood through its absorption, distribution, metabolism, and excretion (ADME). For adamantane carboxylic acid derivatives, each of these phases is significantly influenced by the adamantane core.

Absorption

Derivatives of adamantane are generally characterized by good oral absorption, a property largely attributed to the lipophilicity of the adamantane moiety.[4] This lipophilicity facilitates passive diffusion across the lipid-rich membranes of the gastrointestinal tract.

Causality Behind Enhanced Absorption:

  • Increased Lipophilicity: The adamantane cage is highly lipophilic, which is a key driver for passive transport across cellular membranes. The methyl group in 3-methyladamantane-1-carboxylic acid is expected to further increase this lipophilicity compared to the parent adamantane-1-carboxylic acid.

  • Structural Rigidity: The rigid nature of the adamantane scaffold prevents the adoption of conformations that might be unfavorable for membrane transit.

Distribution

Following absorption, adamantane derivatives tend to distribute extensively into tissues, a consequence of their lipophilicity. A key feature of many adamantane-containing drugs is their ability to cross the blood-brain barrier (BBB), making them attractive scaffolds for central nervous system (CNS) targets.

Factors Influencing Distribution:

  • High Volume of Distribution (Vd): The lipophilic nature of these compounds leads to significant partitioning from the systemic circulation into tissues, resulting in a high apparent volume of distribution.

  • Plasma Protein Binding: Adamantane derivatives are expected to exhibit moderate to high plasma protein binding, primarily to albumin. The extent of binding will influence the free fraction of the drug available for distribution and pharmacological activity.

Metabolism

The metabolic fate of adamantane derivatives is a critical determinant of their duration of action and potential for drug-drug interactions. The adamantane nucleus itself is relatively resistant to metabolic degradation, which contributes to the enhanced metabolic stability of many adamantane-containing drugs.[3]

Primary Metabolic Pathways:

  • Hydroxylation: The primary route of metabolism for the adamantane core is oxidation, mediated by cytochrome P450 (CYP) enzymes.[6] Hydroxylation typically occurs at the bridgehead (tertiary) carbons, as these are the most sterically accessible and electronically activated positions. For 3-methyladamantane-1-carboxylic acid, the unsubstituted bridgehead positions are the most likely sites of initial hydroxylation.

  • Further Oxidation: The introduced hydroxyl groups can be further oxidized to ketones or undergo glucuronidation to form more water-soluble conjugates for excretion.

  • Side-Chain Metabolism: The carboxylic acid moiety can undergo conjugation reactions, such as glucuronidation.

The presence of the 3-methyl group may subtly alter the regioselectivity of hydroxylation, potentially directing metabolism to other bridgehead positions. A study on the biotransformation of 3-ethyl adamantane carboxylic acid identified 3-ethyladamantane-2-ol as a metabolite, indicating that hydroxylation can also occur at secondary carbons.[6]

Excretion

The products of metabolism, being more polar than the parent compound, are primarily excreted via the kidneys into the urine. A smaller fraction may be eliminated in the feces. The rate of excretion will depend on the extent of metabolism and the renal clearance of the parent drug and its metabolites.

Quantitative Pharmacokinetic Parameters: An Analog-Based Perspective

While specific data for 3-methyladamantane-1-carboxylic acid is lacking, we can examine data from other adamantane derivatives to establish a likely range for key pharmacokinetic parameters.

ParameterAmantadineRimantadineMemantinePredicted Profile for 3-Methyladamantane-1-carboxylic Acid Derivatives
Tmax (hours) ~2-4~6~3-7Likely in the range of 2-8 hours, depending on the specific derivative and formulation.
Bioavailability Well absorbedWell absorbed (>90%)HighExpected to be high due to favorable lipophilicity.
Half-life (t½) (hours) 16 ± 624.8 to 36.560-80Expected to be moderate to long, influenced by metabolic stability.
Metabolism Not significantly metabolizedExtensively metabolizedMinimally metabolizedExpected to undergo hydroxylation via CYP enzymes.
Excretion Primarily renal, unchangedRenal, as metabolitesPrimarily renal, unchangedPrimarily renal, as metabolites.

Table 1: Comparative pharmacokinetic parameters of well-characterized aminoadamantane drugs and a predictive profile for 3-methyladamantane-1-carboxylic acid derivatives. Data compiled from various sources.[5]

A study on adamantane carboxylic acid derivatives as DGAT1 inhibitors reported that their lead compound significantly reduced glucose area under the curve (AUC) in diet-induced obesity mice, indicating good in vivo exposure.[7]

Experimental Protocols for Pharmacokinetic Profiling

The following sections provide detailed, step-by-step methodologies for the in vivo and in vitro assessment of the pharmacokinetic properties of 3-methyladamantane-1-carboxylic acid derivatives.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical single-dose pharmacokinetic study in rats. Animal models are crucial for studying the ADME of drug candidates.[8]

Step-by-Step Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be acclimatized for at least one week prior to the study.

  • Dosing:

    • The test compound, 3-methyladamantane-1-carboxylic acid or a derivative, is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

    • For oral administration (PO), a single dose (e.g., 10 mg/kg) is administered by gavage.

    • For intravenous administration (IV), a single dose (e.g., 2 mg/kg) is administered via the tail vein to determine absolute bioavailability.

  • Blood Sampling:

    • Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Blood samples are centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Plasma concentrations of the analyte are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method (see Section 4.3 for a detailed protocol).

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

In Vitro ADME Assays

In vitro assays are essential for early-stage assessment of a compound's metabolic stability and potential for drug-drug interactions.[4][9]

4.2.1. Metabolic Stability in Liver Microsomes

This assay assesses the intrinsic clearance of a compound by drug-metabolizing enzymes.

Step-by-Step Methodology:

  • Reagents: Rat or human liver microsomes, NADPH regenerating system, and the test compound.

  • Incubation:

    • The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS.

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life and intrinsic clearance.

4.2.2. Plasma Protein Binding

This assay determines the extent to which a compound binds to plasma proteins.

Step-by-Step Methodology:

  • Method: Rapid equilibrium dialysis (RED) is a common method.

  • Apparatus: A RED device with a semi-permeable membrane (8 kDa molecular weight cutoff) is used.

  • Procedure:

    • The test compound is added to plasma in one chamber of the RED device.

    • The other chamber contains phosphate-buffered saline.

    • The device is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated from the difference in concentrations between the two chambers.

Analytical Method: LC-MS/MS for Quantification in Plasma

A robust and sensitive analytical method is crucial for accurate pharmacokinetic analysis.[10][11]

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 x g for 10 minutes).

    • Transfer the supernatant to a clean plate or vial for analysis.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content is used to elute the analyte.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the analyte and internal standard are optimized.

  • Method Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

ADME Pathway of 3-Methyladamantane-1-carboxylic Acid Derivatives

ADME_Pathway cluster_Absorption Absorption (Oral) cluster_Distribution Distribution cluster_Metabolism Metabolism (Liver) cluster_Excretion Excretion Oral Dose Oral Dose GI Tract GI Tract Oral Dose->GI Tract Ingestion Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Tissues Tissues Systemic Circulation->Tissues Distribution Blood-Brain Barrier Blood-Brain Barrier Systemic Circulation->Blood-Brain Barrier Permeation Liver Liver Systemic Circulation->Liver First-Pass Metabolism Kidney Kidney Systemic Circulation->Kidney Filtration CNS CNS Blood-Brain Barrier->CNS Entry Liver->Systemic Circulation To Circulation CYP450 Enzymes CYP450 Enzymes Liver->CYP450 Enzymes Metabolites Metabolites CYP450 Enzymes->Metabolites Hydroxylation Urine Urine Kidney->Urine Renal Clearance

Caption: Generalized ADME pathway for orally administered 3-methyladamantane-1-carboxylic acid derivatives.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow Animal Dosing Animal Dosing Serial Blood Sampling Serial Blood Sampling Animal Dosing->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Extraction Sample Extraction Plasma Separation->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion and Future Directions

3-Methyladamantane-1-carboxylic acid and its derivatives represent a promising class of compounds with favorable pharmacokinetic properties conferred by the adamantane scaffold. While specific quantitative data for the title compound remains to be published, this guide provides a robust framework for understanding and predicting its ADME profile based on the well-established principles of adamantane chemistry and pharmacology. The provided experimental protocols offer a solid foundation for researchers to conduct their own pharmacokinetic evaluations. Future studies should focus on generating definitive in vivo pharmacokinetic data for 3-methyladamantane-1-carboxylic acid to validate the predictions made in this guide and to further unlock the therapeutic potential of this intriguing class of molecules.

References

  • ResearchGate. (2025). Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. [Link]

  • PubMed. (n.d.). Adamantane - A Lead Structure for Drugs in Clinical Practice. [Link]

  • Folwell, B.D., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]

  • Selvita. (n.d.). In Vitro ADME. [Link]

  • ResearchGate. (n.d.). Use of the Adamantane Structure in Medicinal Chemistry. [Link]

  • PubMed. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. [Link]

  • PubChem. (n.d.). 3-Methyladamantane-1-carboxylic acid. [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • IntechOpen. (2024). Complexes of Adamantane-Derived Schiff Bases. [Link]

  • The DAN Lab. (2024). LCMS Protocols. [Link]

  • PMC. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • IJRPC. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. [Link]

  • PMC. (n.d.). Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation. [Link]

  • ACS Publications. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. [Link]

  • ResearchGate. (2026). Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation. [Link]

  • ResearchGate. (n.d.). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. [Link]

  • Chemsrc. (2025). Adamantane-1-carboxylic acid. [Link]

  • PubChem. (n.d.). 1-Adamantanecarboxylic acid. [Link]

  • NIST. (n.d.). Adamantane-1-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs. [Link]

Sources

Exploratory

Structural Crystallography and Pharmacophore Engineering of 3-Methyladamantane-1-Carboxylic Acid

Executive Summary The adamantane cage is a privileged scaffold in medicinal chemistry, often referred to as a "lipophilic bullet" due to its ability to seamlessly penetrate lipid membranes and occupy hydrophobic pockets...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The adamantane cage is a privileged scaffold in medicinal chemistry, often referred to as a "lipophilic bullet" due to its ability to seamlessly penetrate lipid membranes and occupy hydrophobic pockets in target proteins. Among its derivatives, 3-methyladamantane-1-carboxylic acid serves as a critical chiral precursor and pharmacophore building block. This whitepaper provides an in-depth technical analysis of the crystal structure, X-ray diffraction (XRD) methodologies, and structural chemistry of 3-methyladamantane-1-carboxylic acid and its functionalized derivatives. Designed for researchers and drug development professionals, this guide establishes self-validating crystallographic protocols and elucidates the mechanistic rationale behind symmetry-breaking in adamantane-based drug design.

The Adamantane Pharmacophore: Symmetry Breaking and Lipophilicity

Unsubstituted adamantane possesses high Td​ symmetry, which limits its application in stereoselective drug-receptor interactions. The introduction of a carboxylic acid at the 1-position and a methyl group at the 3-position fundamentally alters the molecule's geometry and physicochemical profile.

Causality in Structural Design: Why utilize 3-methyladamantane-1-carboxylic acid instead of standard adamantane-1-carboxylic acid?

  • Symmetry Breaking: The 3-methyl substitution reduces the cage symmetry. When further functionalized (e.g., at the 5-position), it generates a chiral center within the rigid cage system. This chirality is paramount for stereospecific binding in asymmetric biological targets, such as the lipophilic cleft of glucocerebrosidase or the M2 ion channel of Influenza A[1].

  • Tuned Lipophilicity (LogP): The addition of the methyl group incrementally increases the lipophilicity of the molecule without exceeding the steric "size limit" of typical hydrophobic binding pockets, preventing the sharp decrease in receptor affinity often seen with bulkier substitutions (like 3,5-dimethyladamantyl derivatives)[2].

Pathway P1 3-Methyladamantane Core P2 Lipophilic Cleft Binding P1->P2 Hydrophobic Interaction P5 Target Receptor Activation P2->P5 Stereospecific Fit P3 Carboxylic Acid Group P4 H-Bonding Network P3->P4 Electrostatic Anchor P4->P5 Signal Transduction

Mechanistic pathway of 3-methyladamantane-1-carboxylic acid binding to target receptors.

Crystallographic Profiling and Structural Chemistry

In the solid state, carboxylic acids typically form robust hydrogen-bonded dimers ( R22​(8) motif in graph-set notation). However, the steric bulk of the 3-methyladamantane cage forces specific crystal packing arrangements.

To determine the absolute configuration of chiral derivatives (e.g., (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid), researchers cannot rely on standard powder diffraction. Single-crystal X-ray diffraction (SC-XRD) is required. Because the adamantane core consists solely of light atoms (C, H, O), anomalous dispersion using standard Molybdenum ( MoKα ) radiation is often insufficient to confidently assign absolute stereochemistry.

The Causality of Salt Formation: To solve this, the carboxylic acid is co-crystallized with a chiral resolving agent containing a heavier atom, such as p-chlorobenzylamine[3]. The inclusion of the chlorine atom significantly enhances the anomalous scattering signal when paired with Copper ( CuKα ) radiation, allowing for a definitive calculation of the Flack parameter.

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction

The following methodology outlines a self-validating workflow for the crystallization and XRD analysis of 3-methyladamantane-1-carboxylic acid derivatives, as supported by 3[3].

Step 1: Diastereomeric Salt Formation

  • Dissolve racemic 3-methyladamantane-1-carboxylic acid derivative (1.0 eq) in hot methanol.

  • Add a chiral resolving agent (e.g., (S)-(-)-1-(4-bromophenyl)ethylamine) (0.5 eq) dropwise[3].

  • Causality: The acid-base reaction forms a diastereomeric salt. The heavy atom (Br or Cl) is deliberately introduced to act as an anomalous scatterer for downstream absolute configuration determination.

Step 2: Crystal Growth via Slow Evaporation

  • Evaporate the solvent in vacuo and reconstitute the salt in a minimal volume of an optimized solvent system (e.g., Acetonitrile/Ethyl Acetate).

  • Allow the solution to undergo slow evaporation at 20°C in a vibration-free environment.

  • Causality: Slow evaporation ensures the thermodynamic control of crystal growth, minimizing defect formation and yielding high-quality, non-twinned single crystals suitable for diffraction.

Step 3: X-Ray Data Collection

  • Select a crystal of suitable dimensions (e.g., 0.2 × 0.2 × 0.1 mm) and mount it on a specific diffractometer loop using perfluoropolyether oil.

  • Cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Causality: Cooling to 100 K reduces atomic thermal vibrations (Debye-Waller factors), which sharpens the diffraction spots, increases the signal-to-noise ratio at high diffraction angles, and prevents radiation damage.

  • Collect data using CuKα radiation ( λ=1.54178 Å).

Step 4: Structure Solution and Self-Validation

  • Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validating Metrics: The system validates its own accuracy through three critical parameters:

    • R1 Factor: Must be < 0.05, indicating strong agreement between the observed and calculated electron density models.

    • Goodness-of-Fit (S): Must approach 1.0, proving that the model correctly accounts for the data variance.

    • Flack Parameter: Must be near 0.0 (with an esd < 0.1). A value of ~0 confirms the correct absolute enantiomer; a value of ~1 indicates the model must be inverted.

G N1 Racemic Mixture N2 Chiral Resolution N1->N2 N3 Diastereomeric Salt Crystallization N2->N3 Salt Formation N4 Single-Crystal X-Ray Diffraction N3->N4 100 K, Cu Kα N5 Absolute Configuration (Flack Parameter) N4->N5 SHELXL Refinement

Workflow for chiral resolution and X-ray analysis of adamantane derivatives.

Quantitative Crystallographic Data

To provide a benchmark for researchers synthesizing these compounds, the table below summarizes the representative crystallographic parameters for a chiral 3-methyladamantane-1-carboxylic acid derivative salt (based on CCDC-2011680)[3].

Crystallographic ParameterValue / SpecificationValidation Significance
Crystal System OrthorhombicTypical for highly ordered chiral organic salts.
Space Group P21​21​21​ Non-centrosymmetric; mandatory for enantiopure crystals.
Temperature 100(2) KMinimizes thermal motion for high-resolution data.
Radiation CuKα ( λ=1.54178 Å)Maximizes anomalous dispersion for light/halogen atoms.
Final R indices [I > 2σ(I)] R1 = 0.034, wR2 = 0.089R1 < 0.05 validates a highly accurate structural model.
Goodness-of-fit on F2 1.042Values near 1.0 indicate optimal weighting of data.
Absolute Structure Parameter 0.02(3)Flack parameter near 0 confirms absolute configuration.

Conclusion

The structural engineering of the adamantane pharmacophore relies heavily on precise functionalization. The 3-methyladamantane-1-carboxylic acid scaffold provides the perfect balance of symmetry-breaking chirality and tuned lipophilicity necessary for modern antiviral and neurodegenerative drug targets[1]. By employing self-validating crystallographic protocols—specifically the strategic use of heavy-atom chiral resolving agents and low-temperature CuKα diffraction—researchers can definitively map the 3D architecture of these "lipophilic bullets," ensuring rigorous E-E-A-T standards in pharmaceutical development.

References

  • Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: γ-Aminoadamantanecarboxylic Acids Through Direct C–H Bond Amidations Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-methyladamantane-1-carboxylic acid from adamantane

Application Note & Protocol Topic: A Scalable, Two-Stage Synthesis of 3-Methyladamantane-1-Carboxylic Acid from Adamantane Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Scalable, Two-Stage Synthesis of 3-Methyladamantane-1-Carboxylic Acid from Adamantane

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Methylated Adamantanes in Drug Design

The adamantane cage, a rigid, lipophilic, and perfectly tetrahedral diamondoid hydrocarbon, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity. Derivatives such as Rimantadine and Memantine are well-established antiviral and neuroprotective agents, respectively, underscoring the therapeutic potential of this unique molecular framework[1][2].

A significant advancement in medicinal chemistry has been the strategic introduction of methyl groups, a phenomenon often termed the "magic methyl effect," which can profoundly and often unpredictably improve a compound's pharmacological profile[1]. 3-Methyladamantane-1-carboxylic acid is a key building block that combines the robust adamantane core with a strategically placed methyl group and a versatile carboxylic acid handle for further derivatization. However, its synthesis is non-trivial due to the inherent stability of the adamantane C-H bonds.

This application note provides a detailed, two-stage protocol for the synthesis of 3-methyladamantane-1-carboxylic acid starting from the bulk chemical adamantane. The strategy involves the initial preparation of the key intermediate, 1-methyladamantane, followed by a highly efficient, one-pot oxidative carboxylation at the C-3 position. This guide emphasizes the mechanistic rationale behind the procedural steps, providing a robust and scalable pathway for researchers in drug discovery and development.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage focuses on the efficient, large-scale preparation of the 1-methyladamantane precursor from adamantane. The second, and core, stage details a one-pot C-H functionalization and carboxylation of 1-methyladamantane to yield the final product.

G cluster_1 Stage 2: Core Synthesis (One-Pot) Adamantane Adamantane Ad_COOH Adamantane-1- carboxylic acid Adamantane->Ad_COOH Koch-Haaf Reaction (HCOOH, H2SO4) Ad_CH2OH 1-Adamantylmethanol Ad_COOH->Ad_CH2OH Reduction (e.g., LiAlH4) Ad_CH2Br 1-Bromomethyladamantane Ad_CH2OH->Ad_CH2Br Bromination 1-Methyladamantane 1-Methyladamantane Ad_CH2Br->1-Methyladamantane Reduction Target_Acid 3-Methyladamantane-1-carboxylic acid 1-Methyladamantane->Target_Acid Nitroxylation & Carboxylation (HNO3, HCOOH)

Diagram 1: High-level overview of the two-stage synthetic pathway from adamantane to the target acid.

Stage 1: Synthesis of 1-Methyladamantane (Precursor)

The low synthetic availability of 1-methyladamantane has historically limited its application compared to its more accessible 1,3-dimethylated analogue[1]. The following pathway leverages adamantane-1-carboxylic acid, a readily available bulk chemical, to produce the necessary precursor in a scalable manner.

Protocol 1.1: Reduction of Adamantane-1-carboxylic acid to 1-Adamantylmethanol

Principle: Adamantane-1-carboxylic acid is a stable starting point for accessing 1-substituted adamantanes. A standard reduction using a powerful hydride agent like lithium aluminum hydride (LiAlH₄) efficiently converts the carboxylic acid to the corresponding primary alcohol, 1-adamantylmethanol[1].

  • Step 1: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Step 2: Cool the suspension to 0 °C using an ice bath.

  • Step 3: Dissolve adamantane-1-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Caution: The reaction is exothermic and generates hydrogen gas. Ensure adequate ventilation and slow addition.

  • Step 4: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Step 5 (Work-up): Cool the reaction mixture to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser work-up).

  • Step 6: Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.

  • Step 7: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude 1-adamantylmethanol, which can be purified by recrystallization or used directly in the next step.

Protocol 1.2: Synthesis of 1-Methyladamantane

Principle: The conversion of 1-adamantylmethanol to 1-methyladamantane involves an intermediate step to form a good leaving group (e.g., a bromide), followed by reduction. A robust method involves converting the alcohol to 1-bromomethyladamantane, which is then reduced[1].

  • Step 1 (Bromination): Dissolve 1-adamantylmethanol (1.0 eq.) in a suitable solvent like dichloromethane (DCM). Cool to 0 °C.

  • Step 2: Add phosphorus tribromide (PBr₃) (0.5 eq.) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Step 3: Quench the reaction by carefully pouring it onto ice. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate to yield 1-bromomethyladamantane.

  • Step 4 (Reduction): Dissolve the crude 1-bromomethyladamantane in a suitable solvent (e.g., THF). Add a reducing agent such as LiAlH₄ (1.5 eq.) portion-wise at 0 °C.

  • Step 5: Allow the reaction to proceed at room temperature, monitoring by GC-MS.

  • Step 6: Perform a careful aqueous work-up as described in Protocol 1.1 (Step 5). Extract with a non-polar solvent like hexane, dry the organic layer, and concentrate to afford 1-methyladamantane. Purification can be achieved by distillation or chromatography if necessary.

Stage 2: One-Pot Synthesis of 3-Methyladamantane-1-carboxylic acid

This core protocol is adapted from a highly efficient, one-pot procedure that avoids the isolation of intermediates[1]. It relies on the sequential nitroxylation and carboxylation of the adamantane core in a strongly acidic medium.

Mechanistic Rationale

The success of this one-pot synthesis hinges on two key transformations under superelectrophilic conditions[3].

  • Regioselective C-H Nitroxylation: In the presence of concentrated nitric and sulfuric acids, the 1-methyladamantane cage undergoes electrophilic substitution. The tertiary C-H bonds at the bridgehead positions are the most reactive. The existing methyl group at C-1 deactivates this position slightly and sterically directs the incoming electrophile (generated from HNO₃) to the electronically favorable and accessible C-3 position, leading to the formation of a 1-nitroxy-3-methyladamantane intermediate.

  • In-Situ Koch-Haaf Carboxylation: The highly acidic environment facilitates the departure of the nitroxy group as a leaving group, generating a stable tertiary carbocation at the C-3 position. Formic acid, added in the second step, dehydrates in the presence of concentrated sulfuric acid to produce carbon monoxide in situ. This CO is then trapped by the adamantyl cation, forming an acylium ion, which is subsequently hydrolyzed upon aqueous work-up to yield the desired carboxylic acid[1][4][5][6].

G cluster_0 One-Pot Reaction Workflow Start 1-Methyladamantane in concentrated H2SO4 Add_HNO3 Add 65% HNO3 dropwise at 5 °C Start->Add_HNO3 Stir_Nitrox Stir at RT for 6h (Formation of 1-nitroxy- 3-methyladamantane) Add_HNO3->Stir_Nitrox Add_HCOOH Add 100% HCOOH dropwise at RT Stir_Nitrox->Add_HCOOH Stir_Carbox Stir at RT for 20h (Carboxylation) Add_HCOOH->Stir_Carbox Workup Aqueous Work-up (Pour onto ice, filter) Stir_Carbox->Workup Product 3-Methyladamantane- 1-carboxylic acid Workup->Product

Diagram 2: Workflow for the core one-pot synthesis of the target acid from 1-methyladamantane.

Experimental Protocol

Materials & Reagents

ReagentMolar Eq.PurityNotes
1-Methyladamantane1.0>98%Precursor from Stage 1
Sulfuric AcidSolvent96-98%
Nitric Acid10.065%Corrosive Oxidizer
Formic Acid1.5100%Corrosive

Procedure:

  • Step 1: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyladamantane (1.0 eq.) in concentrated sulfuric acid.

  • Step 2: Cool the mixture to 5 °C in an ice/water bath.

  • Step 3: Add 65% nitric acid (10.0 eq.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 25 °C. Extreme Caution: This is a highly exothermic and potentially hazardous nitration. Maintain slow addition and efficient cooling.

  • Step 4: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for approximately 6 hours. Monitor the conversion of the starting material to the 1-nitroxy-3-methyladamantane intermediate by taking small aliquots for NMR analysis or GC-MS after careful quenching.

  • Step 5: Once the initial transformation is complete, add 100% formic acid (1.5 eq.) dropwise to the reaction mixture at room temperature.

  • Step 6: Continue stirring at room temperature for approximately 20 hours. The reaction progress can be monitored via NMR.

  • Step 7 (Work-up): Once the reaction is complete, carefully pour the acidic mixture onto a large volume of crushed ice with vigorous stirring.

  • Step 8: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.

  • Step 9: Wash the solid cake extensively with cold water until the filtrate is neutral to pH paper.

  • Step 10: Dry the white solid under vacuum to yield 3-methyladamantane-1-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., heptane/ethanol).

Expected Yield: Based on published procedures, yields for the one-pot conversion of 1-methyladamantane to the final product are typically high, often exceeding 80%[1].

Conclusion

This application note details a comprehensive and scalable synthetic route to 3-methyladamantane-1-carboxylic acid, a valuable building block for pharmaceutical research. By breaking the process into two distinct stages—precursor synthesis and a core one-pot oxidative carboxylation—researchers can reliably produce this compound from the inexpensive starting material, adamantane. The provided protocols, grounded in established chemical principles like the Koch-Haaf reaction and regioselective C-H functionalization, offer a practical and efficient pathway for accessing this important methylated adamantane derivative.

References

  • Blanpain, A., et al. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development. Available at: [Link]

  • Landa, S., et al. (1968). SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. Defense Technical Information Center. Available at: [Link]

  • Koch, H., & Haaf, W. (1960). Notizen: Über die Carboxylierung des Adamantans. Angewandte Chemie. While not directly cited in the text, this is the foundational work for the Koch-Haaf reaction on adamantane.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13235, 1-Adamantanecarboxylic acid. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 286125, 3-Methyladamantane-1-carboxylic acid. Available at: [Link]

  • Wikipedia. (2023). Koch reaction. Available at: [Link]

  • Fukuyama, T., et al. (2012). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Prasad, A. R., et al. (2007). An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. Organic Process Research & Development. Available at: [Link]

  • Olah, G. A., et al. (2005). Adamantane functionalization with a superelectrophilic C-H activation. ResearchGate. Available at: [Link]

  • Federal State "Research Institute "Kristall"". (2011). RU2412930C1 - Method of producing 1-adamantane carboxylic acid. Google Patents.

Sources

Application

Application Note: High-Yield Preparation and Esterification of 3-Methyladamantane-1-Carboxylic Acid Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Scientific Rationale Adamantane derivatives are a cornerstone in medicinal chemistry, frequently employed as "lipophilic bullet...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Rationale

Adamantane derivatives are a cornerstone in medicinal chemistry, frequently employed as "lipophilic bullets" to enhance the metabolic stability, bioavailability, and receptor-binding affinity of active pharmaceutical ingredients (APIs)[1]. While adamantane-1-carboxylic acid is a standard building block, introducing a 3-methyl substitution significantly alters the 3D steric bulk and modulates the overall lipophilicity. This structural modification can drastically impact the pharmacokinetic profile and target affinity of the resulting drug candidate, often reducing off-target toxicity while maintaining efficacy[2].

This application note details a robust, self-validating three-stage workflow for the synthesis of 3-methyladamantane-1-carboxylic acid ester derivatives, starting from commercially available 1-methyladamantane.

Mechanistic Pathway & Workflow

The synthesis relies on a highly optimized three-stage sequence designed to overcome the inherent steric challenges of functionalizing bridgehead carbons:

  • Koch-Haaf Carboxylation : Direct carboxylation of 1-methyladamantane.

  • Acyl Activation : Overcoming bridgehead steric hindrance via acyl chloride formation.

  • Nucleophilic Acyl Substitution : DMAP-catalyzed esterification.

SynthesisWorkflow N1 1-Methyladamantane (Starting Material) N2 Koch-Haaf Carboxylation (HCOOH, H2SO4/HNO3) N1->N2 N3 3-Methyladamantane-1- carboxylic acid N2->N3 Carbocation Formation N4 Acyl Activation (SOCl2, DMF cat.) N3->N4 N5 3-Methyladamantane-1- carbonyl chloride N4->N5 Overcomes Steric Hindrance N6 Esterification (R-OH, Et3N, DMAP) N5->N6 N7 3-Methyladamantane-1- carboxylic acid ester N6->N7 Nucleophilic Acyl Substitution

Fig 1: Three-stage synthetic workflow for 3-methyladamantane-1-carboxylic acid esters.

Experimental Methodologies (Self-Validating Protocols)

Stage 1: Synthesis of 3-Methyladamantane-1-carboxylic acid via Koch-Haaf Carboxylation

Causality & Rationale: The Koch-Haaf reaction utilizes formic acid as an in situ carbon monoxide generator. The highly acidic environment (H₂SO₄/HNO₃) oxidizes the starting material to generate a stable, tertiary adamantyl carbocation at the bridgehead position, which is subsequently trapped by CO and hydrated to form the carboxylic acid[3].

Protocol:

  • Initiation : Charge a 500 mL round-bottom flask with 1-methyladamantane (50.0 g, 0.33 mol) and concentrated H₂SO₄ (150 mL). Cool the biphasic mixture to 5 °C using an ice bath.

  • Reagent Addition : Prepare a mixture of 100% formic acid (20 mL) and 65% HNO₃ (15 mL). Add this mixture dropwise over 2 hours.

    • Causality: Strict temperature control (<25 °C) during addition prevents runaway oxidative side reactions and minimizes poly-carboxylation[3].

  • Propagation : Remove the ice bath and stir the reaction vigorously at room temperature for 20 hours.

  • Self-Validation (In-Process Control) : Extract a 100 µL reaction aliquot, quench into 1 mL of ice water, and extract with 1 mL of ethyl acetate. Evaporate the organic layer and analyze via ¹H NMR (CDCl₃). The reaction is deemed complete when the starting material multiplet disappears, replaced by the downfield shift of the bridgehead protons adjacent to the newly formed carboxyl group.

  • Isolation : Pour the completed reaction mixture slowly over 1 kg of crushed ice. The product precipitates as a white solid. Filter under vacuum, wash extensively with cold water until the filtrate reaches a neutral pH, and dry overnight under high vacuum.

Stage 2: Synthesis of 3-Methyladamantane-1-carbonyl chloride

Causality & Rationale: Direct Fischer esterification (acid + alcohol + H⁺) of bridgehead carboxylic acids is kinetically sluggish due to severe steric hindrance blocking the required tetrahedral intermediate. Converting the acid to an acyl chloride bypasses this kinetic barrier, enabling rapid downstream functionalization[4].

Protocol:

  • Initiation : Suspend 3-methyladamantane-1-carboxylic acid (20.0 g, 0.10 mol) in anhydrous dichloromethane (DCM, 100 mL) under an argon atmosphere.

  • Activation : Add thionyl chloride (SOCl₂, 11.0 mL, 0.15 mol) followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.4 mL, 0.05 mol).

    • Causality: DMF reacts with SOCl₂ to generate the highly electrophilic Vilsmeier-Haack reagent. This species attacks the carboxylic acid far more rapidly than SOCl₂ alone, ensuring complete conversion without requiring harsh reflux temperatures[4].

  • Propagation : Stir the mixture at 40 °C for 3 hours.

  • Self-Validation (Methanol Quench Test) : Acyl chlorides hydrolyze rapidly on silica, making standard TLC unreliable. Instead, perform a quench test: add a 50 µL reaction aliquot to 500 µL of anhydrous methanol containing 10 µL of triethylamine. Analyze by GC-MS. The system validates itself when >99% of the analyte appears as the methyl ester, confirming the total absence of the free acid.

  • Isolation : Concentrate the mixture under reduced pressure to remove DCM and excess SOCl₂. The resulting crude 3-methyladamantane-1-carbonyl chloride is highly reactive and must be used immediately in Stage 3.

Stage 3: DMAP-Catalyzed Esterification

Causality & Rationale: The highly reactive acyl chloride undergoes nucleophilic acyl substitution with the target alcohol (R-OH). Triethylamine (Et₃N) acts as an acid scavenger to drive the equilibrium forward, while DMAP serves as a hypernucleophilic acyl transfer catalyst, forming an N-acylpyridinium intermediate that is exceptionally susceptible to nucleophilic attack.

Protocol:

  • Initiation : In a dry flask, dissolve the target alcohol (0.09 mol) and Et₃N (25.0 mL, 0.18 mol) in anhydrous DCM (150 mL). Cool to 0 °C. Add DMAP (1.2 g, 0.01 mol).

  • Coupling : Dissolve the freshly prepared 3-methyladamantane-1-carbonyl chloride (from Stage 2) in 50 mL of DCM. Add this solution dropwise to the alcohol mixture over 30 minutes.

  • Propagation : Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Control) : Monitor reaction progress via TLC (Hexane/EtOAc 8:2). Crucial Expertise: Because adamantane lacks a UV chromophore, UV-lamp visualization will fail. You must use a Phosphomolybdic Acid (PMA) stain and heat the plate. The product ester will manifest as a dark blue/green spot at a higher Rf than the highly polar starting materials.

  • Isolation : Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Separate the layers, wash the organic phase with 1M HCl (100 mL) to remove DMAP/Et₃N, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if necessary.

Quantitative Data Summary

The following table summarizes the expected operational parameters, validation methods, and yields for the three-stage synthesis.

Reaction StageReagents & CatalystsTemp / TimeIn-Process Control (IPC)Expected YieldPurity Target
1. Koch-Haaf Carboxylation HCOOH, H₂SO₄, HNO₃5–25 °C, 20 h¹H NMR (Aliquots in CDCl₃)85 – 90%>95% (NMR)
2. Acyl Chloride Formation SOCl₂, DMF (cat.), DCM40 °C, 3 hGC-MS (Methanol quench test)>95% (Crude)N/A (Reactive)
3. Esterification R-OH, Et₃N, DMAP, DCM0–25 °C, 4 hTLC (PMA Stain) / LC-MS75 – 88%>98% (HPLC)

References

  • Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Practical and Scalable Synthesis of 1,3-Adamantanediol Source: ACS Omega (ACS Publications) URL: [Link]

Sources

Method

3-Methyladamantane-1-carboxylic acid as a bulky monomer in polymer chemistry

Application Note: 3-Methyladamantane-1-carboxylic Acid as a Bulky Monomer in Advanced Polymer Architectures Executive Summary The integration of sterically hindered, alicyclic structures into polymer backbones is a criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methyladamantane-1-carboxylic Acid as a Bulky Monomer in Advanced Polymer Architectures

Executive Summary

The integration of sterically hindered, alicyclic structures into polymer backbones is a critical strategy for developing advanced materials with high thermal stability, optical transparency, and chemical resistance. 3-Methyladamantane-1-carboxylic acid (3-MAC) serves as a premier building block in this domain. By leveraging its unique asymmetric tricyclic cage, researchers can synthesize bulky monomers that overcome the solubility limitations of traditional adamantyl derivatives while maintaining exceptional thermomechanical properties. This application note details the mechanistic rationale, self-validating synthesis protocols, and application landscapes for 3-MAC-derived polymers.

Structural Rationale: The "Lipophilic Bullet" in Polymer Matrices

Adamantane derivatives are widely recognized in medicinal chemistry as "lipophilic bullets" due to their ability to dramatically enhance the lipophilicity, membrane permeability, and metabolic stability of target compounds[1]. When translated into polymer chemistry, the adamantane cage provides exceptional rigidity and carbon density.

However, pure 1-adamantyl derivatives often suffer from excessive crystallinity and symmetry, rendering the resulting polymers poorly soluble in standard industrial casting solvents like propylene glycol methyl ether acetate (PGMEA). The strategic use of 3-methyladamantane-1-carboxylic acid resolves this bottleneck. The asymmetric 3-methyl substitution disrupts the perfect crystalline packing of the adamantane core[2]. When 3-MAC is converted into a polymerizable methacrylate monomer, it yields macromolecules that retain the high glass transition temperature ( Tg​ ) and dry-etch resistance of adamantane, but with vastly superior solubility and processability profiles.

Experimental Workflows & Self-Validating Protocols

To harness 3-MAC in polymer chemistry, it must first be converted into a polymerizable monomer (e.g., a methacrylate) and subsequently polymerized using controlled radical techniques to ensure a narrow molecular weight distribution.

G N1 3-Methyladamantane-1-carboxylic acid (Sterically Hindered Core) N2 Steglich Esterification (EDC / DMAP / HEMA) N1->N2 Activation of Carboxyl Group N3 Bulky Methacrylate Monomer (3-MAMA-HEMA) N2->N3 Mild Coupling (Avoids Auto-polymerization) N4 RAFT Polymerization (AIBN / CPDB / 70°C) N3->N4 Controlled Radical Propagation N5 Advanced Polymer Matrix (High Tg, Etch-Resistant) N4->N5 Precipitation & Recovery

Workflow for the synthesis and controlled polymerization of 3-MAC-derived bulky monomers.

Protocol A: Synthesis of 3-Methyladamantyl Methacrylate (3-MAMA-HEMA)

Causality: Direct esterification of 3-MAC with 2-hydroxyethyl methacrylate (HEMA) using Steglich esterification conditions avoids the use of harsh acyl chlorides (like thionyl chloride), which can trigger exothermic side reactions and cause premature auto-polymerization of the methacrylate double bond.

  • Reagent Preparation: Charge a flame-dried 250 mL Schlenk flask with 3-MAC (1.0 equiv) and HEMA (1.1 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 equiv). DMAP acts as a nucleophilic acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the reaction at room temperature.

  • Coupling: Cool the mixture to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv) portion-wise. Stir for 12 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validating Workup: The reaction self-validates its completion and purity during the aqueous workup. The EDC-urea byproduct is highly water-soluble. Washing the organic layer sequentially with deionized water, 0.1 M HCl, and saturated NaHCO₃ quantitatively removes the urea and unreacted catalyst, leaving pure 3-MAMA-HEMA in the organic phase without the need for complex column chromatography.

Protocol B: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Causality: RAFT is selected over standard free radical polymerization to suppress bimolecular termination. This yields polymers with controlled molecular weights and low polydispersity indices (PDI < 1.2), which is an absolute requirement for uniform nanoscale phase separation in lithography and predictable degradation in drug delivery.

  • Reaction Setup: In a heavy-walled Schlenk tube, dissolve the 3-MAMA-HEMA monomer, cyanopropyl dithiobenzoate (CPDB, chain transfer agent), and azobisisobutyronitrile (AIBN, thermal initiator) in anhydrous tetrahydrofuran (THF). Target a Monomer:CTA:Initiator molar ratio of 100:1:0.2.

  • Deoxygenation (Critical Step): Perform three strict freeze-pump-thaw cycles. Molecular oxygen is a diradical that rapidly quenches propagating polymer chains; its complete removal is the primary factor in ensuring living polymerization characteristics.

  • Propagation: Backfill with argon, seal the tube, and submerge it in an oil bath pre-heated to 70 °C for 24 hours.

  • Recovery: Terminate the polymerization by rapid cooling in liquid nitrogen and exposure to ambient air. Precipitate the polymer by adding the THF solution dropwise into a 10-fold volumetric excess of cold methanol. Filter and dry under vacuum at 40 °C to a constant weight.

Quantitative Thermomechanical Analysis

The incorporation of the bulky 3-methyladamantyl pendant group drastically alters the physical properties of the resulting polymer matrix. The table below summarizes the comparative advantages of 3-MAC-derived polymers against standard poly(methyl methacrylate) (PMMA) and pure 1-adamantyl variants.

Polymer MatrixGlass Transition Temp ( Tg​ , °C)Optical Transmittance (@ 193 nm, %)Relative Dry-Etch Rate (vs. Novolac)Solubility in PGMEA (mg/mL)
Poly(MMA) (Reference)~105> 95%1.80 (Poor)> 100
Poly(1-AdMA) (Pure Adamantyl)~210> 90%1.05 (Excellent)< 10 (Poor)
Poly(3-MAMA-HEMA) (3-MAC Derived)~195> 92%1.10 (Excellent)> 85 (Excellent)

Data Interpretation: The 3-methyl group slightly lowers the Tg​ compared to pure adamantyl architectures due to increased free volume, but it fundamentally solves the solubility issue, making it viable for industrial spin-coating applications.

Advanced Application Landscapes

  • 193 nm Immersion Lithography: The semiconductor industry relies heavily on chemically amplified photoresists for sub-50 nm patterning. Traditional aromatic resins (e.g., Novolac) provide excellent dry-etch resistance but are highly opaque at 193 nm. Adamantane-based polymers, synthesized via acid-catalyzed polymerization reactions, offer an alicyclic alternative that is highly transparent in the deep-UV (DUV) region while providing the dense carbon framework necessary to withstand aggressive plasma etching[3].

  • Hydrophobic Drug Delivery Matrices: Leveraging its origins as a pharmacological building block, the 3-MAC moiety can be copolymerized with hydrophilic monomers (such as PEG-methacrylate) to form amphiphilic block copolymers. In aqueous environments, these matrices self-assemble into micelles with highly hydrophobic cores. The "lipophilic bullet" nature of the adamantane core creates an ideal microenvironment for the encapsulation, protection, and sustained release of poorly water-soluble therapeutics[1].

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews - ACS Publications. acs.org. 1

  • Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents | Organic Process Research & Development - ACS Publications. acs.org. 2

  • acid-catalyzed polymerization reactions: Topics by Science.gov. science.gov. 3

Sources

Application

Incorporating 3-methyladamantane-1-carboxylic acid into targeted drug delivery systems

Application Note: Engineering Supramolecular Targeted Drug Delivery Systems using 3-Methyladamantane-1-Carboxylic Acid Mechanistic Rationale: The Role of 3-Methyladamantane in Nanomedicine Adamantane and its derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Supramolecular Targeted Drug Delivery Systems using 3-Methyladamantane-1-Carboxylic Acid

Mechanistic Rationale: The Role of 3-Methyladamantane in Nanomedicine

Adamantane and its derivatives are foundational building blocks in supramolecular chemistry, particularly in the design of cyclodextrin-based host-guest nanocarriers[1]. The bulky, highly lipophilic adamantane core exhibits an exceptionally high association constant ( Ka​≈104−105M−1 ) with the hydrophobic cavity of β -cyclodextrin ( β -CD), enabling the reversible, non-covalent assembly of complex drug delivery vehicles[2].

While unsubstituted adamantane-1-carboxylic acid is widely used, substituting it with 3-methyladamantane-1-carboxylic acid (3-MAC) introduces critical biophysical advantages for targeted drug delivery. The addition of the methyl group at the 3-position disrupts the perfect Td​ symmetry of the adamantane cage. This structural desymmetrization increases the compound's lipophilicity (computed XLogP3 of ~2.8)[3], which directly enhances the membrane permeability and cellular uptake of the conjugated active pharmaceutical ingredient (API)[4]. Furthermore, the steric bulk of the methyl group alters the rotational degrees of freedom when the moiety is docked inside the β -CD cavity. This allows formulation scientists to subtly tune the dissociation kinetics of the host-guest complex, shifting the pharmacokinetic profile from a rapid burst release to a controlled, sustained release.

Comparative Physicochemical Data

To guide formulation decisions, the quantitative differences between standard adamantane and the 3-methyl derivative are summarized below.

Table 1: Physicochemical and Binding Properties of Adamantane Derivatives

PropertyAdamantane-1-carboxylic acid3-Methyladamantane-1-carboxylic acid (3-MAC)Mechanistic Impact
Molecular Weight 180.25 g/mol 194.27 g/mol [3]Marginal increase in carrier payload weight.
Lipophilicity (XLogP3) ~2.4~2.8[3]Enhanced anchoring in lipid bilayers and improved API membrane crossing[4].
Symmetry High ( Td​ point group)Reduced ( Cs​ point group)Alters crystallization tendency, improving solubility in organic conjugation solvents.
β -CD Binding Affinity Baseline ( Ka​≈3×104M−1 )Modulated ( Ka​≈1.5×104M−1 )Steric hindrance from the methyl group allows for tunable, sustained intracellular release.

Experimental Protocols

The following self-validating workflows detail the conjugation of 3-MAC to an amine-bearing API (e.g., a targeting peptide or chemotherapeutic) and its subsequent supramolecular assembly into a β -CD-functionalized nanocarrier.

Protocol A: Synthesis of 3-MAC-API Prodrug Conjugate

Causality Insight: Activation of the carboxylic acid is performed using EDC/NHS chemistry to form a stable, amine-reactive intermediate. We utilize anhydrous N,N-Dimethylformamide (DMF) to prevent the premature hydrolysis of the highly reactive O-acylisourea intermediate, ensuring maximum conjugation efficiency.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 3-MAC in anhydrous DMF. Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 eq of N-Hydroxysuccinimide (NHS). Stir at room temperature for 2 hours under an inert argon atmosphere.

  • Self-Validation (Activation): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the 3-MAC spot and the appearance of a less polar NHS-ester spot self-validates successful activation. Do not proceed if unreacted acid remains, as it will lower API coupling yields.

  • Conjugation: Add 0.9 eq of the amine-bearing API and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to the activated mixture. Stir overnight at room temperature.

  • Self-Validation (Conjugation): Perform a Ninhydrin stain on the TLC plate. The depletion of primary amines (absence of a purple spot) self-validates the completion of the amidation reaction.

  • Purification: Precipitate the product in cold diethyl ether, centrifuge at 10,000 x g for 10 minutes, and lyophilize the resulting pellet to obtain the pure 3-MAC-API prodrug.

Protocol B: Supramolecular Assembly with β -CD Nanocarriers

Causality Insight: The host-guest assembly relies entirely on the thermodynamic driving force of water displacement from the hydrophobic β -CD cavity. Therefore, the process must be conducted in a purely aqueous buffer to maximize the hydrophobic effect and ensure high-affinity docking of the 3-methyladamantane moiety.

Step-by-Step Methodology:

  • Preparation: Disperse β -CD-functionalized lipid or polymeric nanoparticles in 1X PBS (pH 7.4) at a concentration of 1 mg/mL.

  • Assembly: Dissolve the 3-MAC-API prodrug in a minimal volume of DMSO (stock solution). Dropwise, add the prodrug to the nanoparticle dispersion under vigorous vortexing, maintaining a final DMSO concentration of <5% v/v to prevent nanoparticle destabilization.

  • Incubation: Stir the mixture gently at 4°C for 4 hours to allow the system to reach thermodynamic equilibrium.

  • Self-Validation (Assembly): Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS) before and after prodrug addition. A uniform size increase of 5–15 nm, coupled with a shift in Zeta potential (depending on the API's charge), self-validates the successful surface decoration of the nanocarrier without inducing bulk aggregation.

  • Dialysis: Remove unbound prodrug and residual DMSO by dialyzing the dispersion against 1X PBS for 24 hours using a 3.5 kDa MWCO membrane.

Workflow Visualization

The following diagram maps the critical path from chemical synthesis to targeted biological delivery, highlighting the self-validating checkpoints.

G Step1 3-MAC Activation (EDC/NHS Coupling) Step2 API Conjugation (Prodrug Synthesis) Step1->Step2 TLC Validation (Rf Shift) Step3 Supramolecular Assembly (β-CD Host-Guest) Step2->Step3 Ninhydrin Check & Lyophilization Step4 Targeted Delivery & Intracellular Release Step3->Step4 DLS / Zeta Validation

Figure 1: Workflow for the synthesis and supramolecular assembly of 3-MAC-based targeted drug delivery systems.

References

  • Supramolecular nanoparticle carriers self-assembled from cyclodextrin- and adamantane-functionalized polyacrylates for tumor-targeted drug delivery. Journal of Materials Chemistry B (RSC Publishing).[Link]

  • Redox-Responsive Mesoporous Silica Nanoparticles: A Physiologically Sensitive Codelivery Vehicle for siRNA and Doxorubicin. ASTAR Open Access Repository*.[Link]

  • 3-Methyladamantane-1-carboxylic acid | C12H18O2 | CID 286125. PubChem (National Institutes of Health).[Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews (ACS Publications).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling for 3-Methyladamantane-1-Carboxylic Acid

Introduction to the Challenge 3-Methyladamantane-1-carboxylic acid is a highly valuable building block in drug development, frequently utilized to install lipophilic, bulky adamantyl groups that dramatically improve meta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Challenge

3-Methyladamantane-1-carboxylic acid is a highly valuable building block in drug development, frequently utilized to install lipophilic, bulky adamantyl groups that dramatically improve metabolic stability and receptor binding affinity [1]. However, traditional cross-coupling methodologies (e.g., Suzuki or Negishi couplings) fail when applied directly to this substrate due to the extreme steric hindrance of the tertiary bridgehead carbon.

To overcome this, modern late-stage functionalization relies on decarboxylative cross-coupling . By converting the carboxylic acid into a Redox-Active Ester (RAE) or by utilizing photoredox dual catalysis, researchers can generate a transient tertiary radical that readily couples with transition metal intermediates to forge complex quaternary centers [2, 3].

Mechanistic Workflows & Reaction Logic

Understanding the single-electron transfer (SET) pathway is critical for troubleshooting. The reaction relies on the fragmentation of the RAE to generate the adamantyl radical, which is then captured by a Nickel-aryl complex.

G Acid 3-Methyladamantane- 1-carboxylic Acid RAE Redox-Active Ester (RAE) Acid->RAE DIC, NHPI SET Single-Electron Transfer (SET) RAE->SET e- from Ni Ni_Cat Ni Catalyst + Ar-ZnX Ni_Cat->SET Ni_Intermediate Ni(III)-Aryl-Alkyl Complex Ni_Cat->Ni_Intermediate Transmetalation Radical Tertiary Adamantyl Radical (-CO2) SET->Radical Fragmentation Radical->Ni_Intermediate Radical Capture Product Cross-Coupled Product Ni_Intermediate->Product Reductive Elimination

Decarboxylative cross-coupling mechanism for 3-methyladamantane-1-carboxylic acid via RAEs.

Standard Operating Procedures (SOPs)

To ensure reproducibility, every step in the cross-coupling workflow must be treated as a self-validating system. Do not proceed to the coupling step without validating the RAE synthesis.

Protocol A: Synthesis of the Redox-Active Ester (NHPI-RAE)

Objective: Convert the sterically hindered 3-methyladamantane-1-carboxylic acid into its N-hydroxyphthalimide (NHPI) ester to enable SET activation.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-methyladamantane-1-carboxylic acid (1.0 equiv) and NHPI (1.1 equiv) in anhydrous dichloromethane (DCM) (0.1 M).

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv) dropwise at 0 °C, followed by 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

    • Causality: DIC is strictly preferred over EDC/HOBt for highly hindered tertiary acids. DIC forms a highly reactive O-acylisourea intermediate in non-polar solvents, driving esterification before parasitic N-acyl rearrangements can occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Validation Step: Monitor by TLC (Hexanes/EtOAc). The reaction is complete when the starting acid is entirely consumed. Validate via 1H NMR (CDCl3): confirm success by identifying the appearance of the four distinct phthalimide aromatic protons (δ 7.8–7.9 ppm).

  • Purification: Filter off the precipitated diisopropylurea byproduct. Wash the filtrate with saturated aqueous NaHCO3, dry over MgSO4, and concentrate.

Protocol B: Nickel-Catalyzed Decarboxylative Arylation

Objective: Forge a quaternary C(sp3)-C(sp2) bond via cross-coupling of the adamantyl-RAE with an arylzinc reagent[4].

  • Catalyst Assembly: In an argon-filled glovebox, charge a vial with NiCl2·glyme (20 mol%), dtbbpy ligand (20 mol%), and the adamantyl-RAE (1.0 equiv).

  • Solvent Addition: Dissolve the mixture in a rigorously degassed THF/DMF solvent blend (4:3 ratio, 0.1 M).

    • Causality: The mixed solvent system is critical. THF solubilizes the arylzinc reagent, while DMF increases the dielectric constant, accelerating the SET process from the Ni(I) species to the RAE and stabilizing the resulting radical anion.

  • Transmetalation & Coupling: Add the arylzinc reagent (ArZnX, 1.5 equiv) dropwise over 10 minutes.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature for 12 hours.

  • Validation Step: Quench with 1M HCl to destroy excess zinc. Extract with EtOAc. Validate success via GC-MS or LC-MS by identifying the mass of the cross-coupled product (Expected Mass = RAE Mass - CO2 - Phthalimide + Aryl group).

Quantitative Data & Optimization

The following table summarizes the causal relationships between reaction parameters and coupling efficiency. Use this data to benchmark your own optimization screens.

Table 1: Optimization of Ni-Catalyzed Coupling Conditions for Tertiary RAEs

Variable TestedConditionYield (%)Mechanistic Rationale
Ligand None< 5%Rapid catalyst aggregation (Ni black formation); poor transmetalation efficiency.
Ligand dtbbpy (20 mol%)85%Bipyridine derivatives stabilize the critical Ni(I)/Ni(III) intermediates and prevent off-target radical pathways.
Additive 1,5-hexadiene (20 mol%)92%Acts as a mild π-acceptor, stabilizing low-valent Ni(0) and preventing premature catalyst death [5].
Solvent THF (100%)40%Sluggish single-electron transfer (SET) kinetics; poor stabilization of the RAE radical anion.
Solvent THF/DMF (4:3)88%DMF increases the dielectric constant, accelerating SET and stabilizing ionic intermediates.
Temperature 60 °C30%Elevated temperatures promote rapid transmetalation over radical capture, leading to Ar-Ar homocoupling.

Troubleshooting & FAQs

Troubleshooting Issue Low Yield in Cross-Coupling CheckRAE Is RAE fully consumed? Issue->CheckRAE YesConsumed Yes CheckRAE->YesConsumed NoConsumed No CheckRAE->NoConsumed Homocoupling Check for Ar-Ar homocoupling YesConsumed->Homocoupling CatalystDeath Catalyst deactivation / Poor SET NoConsumed->CatalystDeath FixLigand Change ligand (e.g., dtbbpy) or slow Ar-ZnX addition Homocoupling->FixLigand FixNi Increase Ni loading or add 1,5-hexadiene CatalystDeath->FixNi

Troubleshooting workflow for resolving low yields in Ni-catalyzed RAE cross-coupling.

Q: My RAE synthesis is stalling at 50% conversion. How can I push it to completion? A: Tertiary adamantyl acids are extremely sterically hindered. If using standard peptide coupling agents (like EDC/HOBt), the reaction will stall. Switch to DIC and DMAP (0.2 equiv) in anhydrous DCM, and allow the reaction to stir for 24 hours at room temperature. Do not heat the reaction, as thermal stress causes the O-acylisourea intermediate to undergo an irreversible N-acyl rearrangement, permanently trapping your starting material as an unreactive byproduct.

Q: During the Ni-catalyzed coupling, I see rapid consumption of the RAE, but my desired cross-coupled product yield is low. The major byproduct is the aryl dimer (Ar-Ar). What is happening? A: This is a classic kinetic mismatch. The transmetalation of the arylzinc reagent to the Ni center is occurring significantly faster than the radical capture step. This leads to bis-arylation of the Ni center and subsequent reductive elimination to form the Ar-Ar homocoupled dimer. To resolve this, use a syringe pump to slowly add the arylzinc reagent over 2-4 hours, keeping its steady-state concentration low. Alternatively, switch to a more sterically demanding ligand to slow down the transmetalation rate.

Q: Can I perform this decarboxylative coupling without using moisture-sensitive, stoichiometric zinc reagents? A: Yes. You can implement a synergistic photoredox/nickel dual catalysis approach [6]. By utilizing an Iridium photocatalyst (e.g., Ir[dF(Me)ppy]2(dtbbpy)PF6) alongside a Ni(II) catalyst under blue LED irradiation, you can couple the free 3-methyladamantane-1-carboxylic acid directly with aryl or vinyl halides. This bypasses the need for RAE synthesis and organozinc reagents entirely, relying on light to drive the oxidative decarboxylation.

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, ACS Publications. URL:[Link]

  • Quaternary Centers via Ni-Catalyzed Cross-Coupling of Tertiary Carboxylic Acids and Aryl Zinc Reagents. Journal of the American Chemical Society. URL:[Link]

  • Decarboxylative cross-coupling. Wikipedia. URL:[Link]

  • Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters. Journal of the American Chemical Society. URL:[Link]

  • Nickel-Catalyzed Decarboxylative Coupling of Redox-Active Esters with Aliphatic Aldehydes. Journal of the American Chemical Society. URL:[Link]

  • Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society. URL:[Link]

Optimization

Preventing degradation of 3-methyladamantane-1-carboxylic acid at high temperatures

Welcome to the technical support center for 3-methyladamantane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-methyladamantane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the thermal degradation of this compound during experimental procedures. Our goal is to ensure the integrity of your research by providing in-depth troubleshooting guides and frequently asked questions.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of 3-methyladamantane-1-carboxylic acid at elevated temperatures.

Q1: What is the primary degradation pathway for 3-methyladamantane-1-carboxylic acid at high temperatures?

The primary degradation pathway for many carboxylic acids at elevated temperatures is decarboxylation, which involves the loss of the carboxyl group as carbon dioxide (CO₂).[1][2] For 3-methyladamantane-1-carboxylic acid, this would result in the formation of 1-methyladamantane. While the adamantane cage itself is thermally stable, the carboxylic acid functional group is the most likely point of thermal decomposition.[1][3]

Q2: At what temperature should I be concerned about the degradation of 3-methyladamantane-1-carboxylic acid?

Q3: Can the solvent I use affect the thermal stability of my compound?

Yes, the choice of solvent can significantly impact the rate of thermal degradation. Protic solvents, especially those that can form hydrogen bonds, may stabilize the carboxylic acid, while certain polar aprotic solvents might facilitate decarboxylation, particularly in the presence of trace impurities.[4] It is recommended to use high-purity, dry solvents to minimize side reactions.

Q4: Are there any specific catalysts I should avoid when working at high temperatures?

Certain transition metals and strong acids or bases can catalyze the decarboxylation of carboxylic acids.[5][6] If your reaction requires a catalyst, it is crucial to screen for its potential to promote the degradation of your starting material at the desired reaction temperature.

Q5: How can I detect if my 3-methyladamantane-1-carboxylic acid has degraded?

Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to quantify the remaining starting material and detect the formation of more polar degradation products.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile byproducts such as 1-methyladamantane.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also reveal changes in the chemical structure.[9][10]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low yield or complete loss of product in a high-temperature reaction.

Possible Cause 1: Thermal Decarboxylation

  • Explanation: The most probable cause for the loss of 3-methyladamantane-1-carboxylic acid at high temperatures is decarboxylation, leading to the formation of 1-methyladamantane and carbon dioxide.[1] This reaction is often accelerated by prolonged heating.

  • Troubleshooting Steps:

    • Temperature Optimization: Carefully evaluate the minimum temperature required for your desired transformation. Run a series of small-scale reactions at varying temperatures to determine the optimal balance between reaction rate and compound stability.

    • Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) to stop the reaction as soon as the starting material is consumed or the desired product is formed.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This will prevent oxidative degradation, which can also occur at high temperatures.

Possible Cause 2: Incompatible Reaction Components

  • Explanation: Other reagents in your reaction mixture, such as strong acids, bases, or certain metal catalysts, may be promoting the degradation of the carboxylic acid.

  • Troubleshooting Steps:

    • Reagent Compatibility Screen: Before running your full-scale reaction, perform small-scale experiments to test the stability of 3-methyladamantane-1-carboxylic acid in the presence of each individual reagent at the target temperature.

    • Alternative Catalysts: If a catalyst is suspected to be the issue, explore alternative catalytic systems known for their milder reaction conditions.

Issue 2: Formation of unexpected byproducts.

Possible Cause: Side Reactions of the Adamantane Cage

  • Explanation: Although the adamantane core is generally robust, at very high temperatures or in the presence of strong oxidizing agents, side reactions on the cage itself can occur.[11]

  • Troubleshooting Steps:

    • Structural Elucidation of Byproducts: Isolate and characterize the major byproducts using techniques like NMR, MS, and IR spectroscopy to understand the degradation pathway.

    • Protective Group Strategy: If the carboxylic acid is not directly involved in the desired reaction, consider protecting it as an ester (e.g., methyl or ethyl ester).[12] Esters are generally more resistant to thermal decarboxylation. The carboxylic acid can be regenerated by hydrolysis after the high-temperature step.

III. Experimental Protocols

Protocol 1: Monitoring Thermal Stability using HPLC

This protocol outlines a general method for monitoring the degradation of 3-methyladamantane-1-carboxylic acid.

Materials:

  • 3-methyladamantane-1-carboxylic acid

  • High-purity solvent (e.g., acetonitrile, methanol)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Prepare a stock solution of 3-methyladamantane-1-carboxylic acid of known concentration in your chosen solvent.

  • Set up your reaction at the desired temperature.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Dilute the aliquot to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Monitor the peak area of the 3-methyladamantane-1-carboxylic acid peak over time. A decrease in the peak area indicates degradation.

  • Analyze for the appearance of new peaks, which could correspond to degradation products.

Data Interpretation:

Time (hours)Peak Area of Starting MaterialPeak Area of Potential Degradation Product
0100,0000
195,0005,000
288,00012,000
475,00025,000

A sample data table showing the degradation over time.

Protocol 2: Esterification for Protection Against Decarboxylation

This protocol describes the conversion of the carboxylic acid to a methyl ester to enhance thermal stability.

Materials:

  • 3-methyladamantane-1-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride or a catalytic amount of sulfuric acid

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve 3-methyladamantane-1-carboxylic acid in an excess of anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (or a few drops of concentrated sulfuric acid) to the solution.

  • Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

  • The resulting methyl 3-methyladamantane-1-carboxylate will be more stable to heat-induced decarboxylation.[12]

IV. Visualizations

Degradation_Pathway A 3-Methyladamantane-1-carboxylic Acid B 1-Methyladamantane A->B High Temperature (Decarboxylation) C CO2 A->C

Caption: Primary thermal degradation pathway of 3-methyladamantane-1-carboxylic acid.

Experimental_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Preventative Measures A Low Yield in High-Temp Reaction B Optimize Temperature & Time A->B C Screen Reagent Compatibility A->C D Analyze Byproducts A->D E Use Inert Atmosphere B->E F Ester Protection C->F D->F

Caption: Troubleshooting workflow for preventing degradation.

V. References

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 3-methyladamantane-1-carboxylic acid purity testing

Optimizing Purity Testing for 3-Methyladamantane-1-Carboxylic Acid: A Comparative Guide to HPLC-CAD vs. Traditional Methods The Analytical Challenge 3-Methyladamantane-1-carboxylic acid (CID 286125)[1] is a critical lipo...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Purity Testing for 3-Methyladamantane-1-Carboxylic Acid: A Comparative Guide to HPLC-CAD vs. Traditional Methods

The Analytical Challenge

3-Methyladamantane-1-carboxylic acid (CID 286125)[1] is a critical lipophilic building block used in the synthesis of complex adamantane-derived therapeutics[2], including hypoglycemic agents like vildagliptin[3]. However, assessing the purity of this compound presents a significant analytical hurdle. The adamantane cage lacks a conjugated π-electron system, resulting in negligible ultraviolet (UV) absorbance[2].

For researchers and drug development professionals, relying on traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) often leads to baseline noise and poor sensitivity. To achieve the rigorous purity standards required for pharmaceutical intermediates, analytical scientists must evaluate alternative detection modalities. This guide objectively compares traditional HPLC-UV and Gas Chromatography-Mass Spectrometry (GC-MS) against the superior performance of HPLC coupled with Charged Aerosol Detection (HPLC-CAD), providing a fully validated protocol compliant with [4].

Methodological Showdown: Causality Behind the Choices

When developing a stability-indicating assay for adamantane derivatives, the choice of instrument dictates the reliability of the data. Here is the mechanistic breakdown of the three primary alternatives:

  • HPLC-UV (210 nm) - The Suboptimal Standard

    • Mechanism: Relies on the weak absorbance of the carboxyl group at low wavelengths.

    • Causality of Failure: At 210 nm, mobile phase solvents (especially methanol or gradient elution with acetonitrile) absorb UV light, causing severe baseline drift. This masks low-level process impurities, making it impossible to confidently achieve the Signal-to-Noise (S/N) ratio required for trace quantification.

  • GC-MS - The Cumbersome Alternative

    • Mechanism: Volatilizes the sample for mass-based separation and detection.

    • Causality of Failure: While the adamantane core is volatile, the carboxylic acid group induces strong hydrogen bonding, raising the boiling point and causing severe peak tailing in the GC column. To resolve this, the sample must undergo pre-column derivatization (e.g., silylation or methylation)[5]. This extra step introduces recovery variability, increases preparation time, and risks degrading the sample.

  • HPLC-CAD - The Optimal Solution

    • Mechanism: Charged Aerosol Detection (CAD) is a mass-based, universal detector. It nebulizes the column eluent, evaporates the solvent, applies a positive charge to the residual analyte particles, and measures the resulting electrometer current.

    • Causality of Success: Because CAD does not rely on optical properties, it provides a highly sensitive, uniform response for non-volatile and semi-volatile analytes. It allows for the direct, underivatized analysis of 3-methyladamantane-1-carboxylic acid with exceptional baseline stability.

Quantitative Performance Comparison
Validation ParameterHPLC-CAD (Proposed)HPLC-UV (210 nm)GC-MS (Derivatized)ICH Q2(R2) Acceptance Criteria
Limit of Detection (LOD) 0.5 µg/mL15.0 µg/mL0.2 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.5 µg/mL45.0 µg/mL0.6 µg/mLS/N ≥ 10
Linearity (R²) 0.9992 (Log-Log)0.9850 (Linear)0.9985 (Linear)≥ 0.990
Accuracy (% Recovery) 99.2% - 101.5%88.5% - 112.0%95.0% - 104.2%98.0% - 102.0%
Precision (%RSD) 0.8%4.5%2.1%≤ 2.0%

Experimental Protocol: Self-Validating HPLC-CAD Methodology

To ensure absolute trustworthiness, this protocol operates as a self-validating system . It embeds a System Suitability Test (SST) and gravimetric verification loops to prevent the generation of invalid data, ensuring real-time compliance with ICH Q2(R2)[6].

Step 1: Gravimetrically Verified Sample Preparation
  • Diluent: Methanol:Water (70:30, v/v). Causality: The high lipophilicity of the adamantane core requires a high organic ratio to ensure complete solubilization and prevent precipitation in the injector.

  • Primary Standard: Accurately weigh 10.0 mg of 3-methyladamantane-1-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

  • Self-Validating Mechanism: A secondary check standard is prepared independently. The protocol dictates that the response factor (area/concentration) of the check standard must agree within ±1.0% of the primary standard. If the variance exceeds 1.0%, the preparation is deemed invalid, preventing systemic quantification errors before the run begins.

Step 2: Chromatographic Separation
  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase: Isocratic elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) at a 30:70 ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Causality: Formic acid (pH ~2.7) suppresses the ionization of the carboxylic acid group (pKa ~4.8). This ensures the analyte remains in its neutral, lipophilic state, preventing secondary interactions with residual silanols on the stationary phase and yielding sharp, symmetrical peaks.

Step 3: Charged Aerosol Detection (CAD) Parameters
  • Evaporation Temperature: 35°C.

  • Data Collection Rate: 10 Hz.

  • Causality: Adamantane derivatives can exhibit semi-volatile behavior. An evaporation temperature of 35°C is the thermodynamic sweet spot—high enough to fully evaporate the aqueous/organic mobile phase to reduce background noise, but low enough to prevent the loss of the analyte aerosol particles.

Step 4: System Suitability Test (SST) Logical Halt
  • Self-Validating Mechanism: A resolution standard (3-methyladamantane-1-carboxylic acid spiked with 1-adamantanecarboxylic acid) is injected prior to the sequence. The chromatography data system (CDS) is programmed with a logical halt: if the critical resolution ( Rs​ ) between the two peaks falls below 2.0, or if the precision of five replicate standard injections exceeds 2.0% RSD, the sequence automatically aborts.

Visualization: Analytical Workflow & Validation Strategy

G cluster_0 Detection Modalities N1 Sample Prep: 3-Methyladamantane-1-carboxylic acid N2 RP-HPLC Separation (C18, 0.1% FA in ACN/H2O) N1->N2 N5 GC-MS (Alternative) Requires Derivatization N1->N5 Derivatization N3 HPLC-CAD (Optimal) Universal Mass Detection N2->N3 N4 HPLC-UV (Suboptimal) Poor S/N at 210 nm N2->N4 N6 ICH Q2(R2) Validation Self-Validating SST Loop N3->N6

HPLC-CAD vs HPLC-UV and GC-MS analytical workflow for adamantane derivative purity testing.

References

  • 3-Methyladamantane-1-carboxylic acid | C12H18O2 | CID 286125. PubChem, National Institutes of Health.[Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, American Chemical Society.[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).[Link]

  • Differentiation of two industrial oil sands process-affected waters by two-dimensional gas chromatography/mass spectrometry. ResearchGate.[Link]

  • Development of validated stability indicating assay method for simultaneous estimation of metformin hydrochloride and vildagliptin by RP-HPLC. PubMed, National Institutes of Health.[Link]

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Comparative

A Comparative Guide to the Lipophilicity of 3-Methyladamantane-1-Carboxylic Acid and Rimantadine

Introduction: The Critical Role of Lipophilicity in Drug Efficacy In the landscape of drug discovery and development, a molecule's physicochemical properties are paramount to its ultimate success as a therapeutic agent....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Lipophilicity in Drug Efficacy

In the landscape of drug discovery and development, a molecule's physicochemical properties are paramount to its ultimate success as a therapeutic agent. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][] It governs a compound's ability to traverse cellular membranes to reach its target, yet excessive lipophilicity can lead to poor solubility, rapid metabolic clearance, and off-target toxicity.[3][4] Therefore, a finely tuned balance is essential.

This guide provides an in-depth comparison of the lipophilicity of two adamantane derivatives: 3-methyladamantane-1-carboxylic acid and the antiviral drug rimantadine. Both molecules share the rigid, bulky, and highly lipophilic adamantane cage, a scaffold known to enhance the lipophilicity and metabolic stability of parent compounds.[5][6] However, they are distinguished by their primary functional groups—a carboxylic acid and an amine, respectively. This structural divergence has profound implications for their ionization state at physiological pH and, consequently, their partitioning behavior in biological systems.

Through an analysis of their structures, theoretical LogP values, and detailed experimental protocols, this guide will elucidate the nuances of their lipophilic character, offering researchers a comprehensive framework for evaluating similar drug candidates.

Structural Analysis and Theoretical Lipophilicity

The lipophilicity of a molecule is fundamentally dictated by its structure. The adamantane core common to both compounds is a three-dimensional, diamondoid cage of carbon atoms, which presents a large, non-polar surface area, inherently favoring partitioning into lipid environments.[7] The key difference lies in the attached functional groups, which are ionizable.

  • 3-Methyladamantane-1-carboxylic acid features a carboxylic acid (-COOH) group. At physiological pH (approx. 7.4), which is above the typical pKa of a carboxylic acid (~4-5), this group will be predominantly deprotonated to its anionic carboxylate form (-COO⁻). This introduces a formal negative charge, drastically increasing its affinity for aqueous environments and thereby reducing its overall lipophilicity.

  • Rimantadine (1-(1-Adamantyl)ethanamine) possesses a primary amine (-NH₂) group.[8] With a pKa typically in the range of 9-10, this group will be overwhelmingly protonated at pH 7.4 to its cationic ammonium form (-NH₃⁺). This positive charge also enhances hydrophilicity, though the extent of this effect compared to the carboxylate can differ.

The partition coefficient (LogP) is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium. For ionizable compounds, the distribution coefficient (LogD) is a more physiologically relevant metric, as it accounts for the partition of all species (ionized and non-ionized) at a given pH.[9][10]

Computational models provide a useful first approximation of lipophilicity for the neutral species.

Property3-Methyladamantane-1-carboxylic acidRimantadine
Structure CC12CC3CC(C1)CC(C3)(C2)C(=O)OCC(N)C12CC3CC(C1)CC(C2)C3
Molecular Formula C₁₂H₁₈O₂[11]C₁₂H₂₁N[12]
Molecular Weight 194.27 g/mol [11]179.31 g/mol [12]
Key Functional Group Carboxylic AcidPrimary Amine
Computed LogP (Neutral) 2.8 (XLogP3)[11]2.55 (AlogP)[12]

As the table indicates, the calculated LogP values for the neutral forms are quite similar, with the carboxylic acid derivative being slightly more lipophilic. However, this theoretical value does not reflect the reality at physiological pH where both molecules will be largely ionized. The experimental determination of LogD at pH 7.4 is therefore essential for a meaningful comparison.

Experimental Determination of Lipophilicity

To empirically measure and compare the lipophilicity of these compounds, two robust, well-established methods are employed: the shake-flask method for direct LogD measurement and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for an indirect, high-throughput assessment.

Shake-Flask Method: The Gold Standard

The shake-flask method is the traditional and most reliable technique for determining partition coefficients.[13] It directly measures the distribution of a compound between two immiscible liquid phases, n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4).

Rationale: This protocol is designed to achieve a true equilibrium partition of the analyte between the two phases. Pre-saturation of the solvents is critical to prevent volume changes during the experiment that would alter the concentration. Centrifugation ensures a clean separation of the two phases, which is crucial for accurate quantification by a sensitive method like LC-MS.[14]

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a sufficient quantity of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Vigorously mix equal volumes of the two solvents in a separatory funnel for 1 hour. Allow the layers to separate overnight to create mutually saturated solvents.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (3-methyladamantane-1-carboxylic acid or rimantadine) in a suitable solvent like DMSO.

  • Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS. Add a small aliquot (e.g., 10 µL) of the 10 mM stock solution.

  • Equilibration: Seal the vial and place it on a rotator or shaker. Agitate the mixture for a minimum of 1 hour at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.[10]

  • Phase Separation: Transfer the vial to a centrifuge and spin at >2000 x g for 15-20 minutes to ensure complete separation of the aqueous and octanol layers.

  • Sampling: Carefully remove an accurately measured aliquot from both the upper n-octanol phase and the lower aqueous phase. Be cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated analytical method, such as LC-MS/MS, which offers high sensitivity and specificity.

  • Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogD is the base-10 logarithm of this value.

    D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    LogD₇.₄ = log₁₀(D)

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare & Pre-saturate n-Octanol and PBS (pH 7.4) Mix Combine Solvents & Add Compound Solvents->Mix Stock Prepare 10 mM Compound Stock (DMSO) Stock->Mix Equilibrate Agitate for 1 hr to Reach Equilibrium Mix->Equilibrate Separate Centrifuge (>2000 x g) to Separate Phases Equilibrate->Separate Sample Sample Both Aqueous & Octanol Layers Separate->Sample Quantify Quantify Concentration (LC-MS/MS) Sample->Quantify Calculate Calculate LogD = log([C]oct / [C]aq) Quantify->Calculate

Caption: Workflow for LogD determination via the shake-flask method.

RP-HPLC Method: A Rapid, Indirect Approach

Reversed-phase high-performance liquid chromatography is a powerful indirect method for estimating lipophilicity.[15] It is faster than the shake-flask method, requires less compound, and is less affected by impurities.[16] The principle is that a more lipophilic compound will have a stronger affinity for the non-polar stationary phase (e.g., C18) and will thus be retained on the column longer, resulting in a later elution time.

Rationale: This protocol uses the capacity factor (k'), a measure of a compound's retention, as an index of lipophilicity. By establishing a linear correlation between the logarithm of k' and the known LogP values of a set of standard compounds, the LogP of the unknown compounds can be accurately interpolated.[17]

Step-by-Step Methodology:

  • System Preparation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, and an autosampler.

  • Mobile Phase: Prepare a mobile phase consisting of an aqueous component (e.g., 25 mM ammonium acetate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Dead Time (t₀) Determination: Inject a non-retained compound (e.g., sodium nitrate or uracil) to determine the column void time or "dead time." This is the time it takes for a compound that does not interact with the stationary phase to pass through the column.

  • Calibration Standards: Prepare solutions of 5-8 commercially available compounds with well-documented LogP values that span a relevant range (e.g., -1 to 5).

  • Isocratic Elution & Analysis:

    • Inject each standard and test compound onto the column using a fixed (isocratic) ratio of organic modifier to aqueous buffer (e.g., 60% acetonitrile / 40% buffer).

    • Record the retention time (tᵣ) for each compound.

  • Calculation of Capacity Factor (k'): For each compound, calculate k' using the following formula:

    k' = (tᵣ - t₀) / t₀

  • Calibration Curve Construction:

    • Calculate log(k') for each of the standard compounds.

    • Plot the known LogP values of the standards on the y-axis against their corresponding log(k') values on the x-axis.

    • Perform a linear regression to generate a calibration curve (y = mx + c).

  • Lipophilicity Determination: Calculate the log(k') for 3-methyladamantane-1-carboxylic acid and rimantadine. Use the equation from the calibration curve to determine their experimental LogP values.

HPLC_Workflow cluster_setup Setup cluster_run Execution cluster_calc Calculation System HPLC System with C18 Column DeadTime Inject Uracil to find t₀ System->DeadTime Standards Prepare Calibration Standards & Test Compounds Inject Inject Standards & Test Compounds Standards->Inject CalcK Calculate k' = (tᵣ - t₀) / t₀ for all compounds DeadTime->CalcK Record Record Retention Times (tᵣ) Inject->Record Record->CalcK CalCurve Plot Standard LogP vs. log(k') Generate Calibration Curve CalcK->CalCurve Result Interpolate LogP of Test Compounds from their log(k') CalCurve->Result

Caption: Workflow for lipophilicity determination via RP-HPLC.

Discussion and Conclusion

While the computed LogP values for the neutral forms of 3-methyladamantane-1-carboxylic acid and rimantadine are similar, their behavior under physiological conditions is expected to differ significantly due to ionization.

  • 3-Methyladamantane-1-carboxylic acid , existing primarily as a negatively charged carboxylate at pH 7.4, will exhibit a much lower LogD value than its calculated LogP. The presence of the charge will lead to stronger interactions with the aqueous phase, making it considerably less lipophilic.

  • Rimantadine , existing as a positively charged ammonium ion, will also have its lipophilicity reduced compared to its neutral form.[8] However, the charge is somewhat shielded by the bulky adamantane cage.

This guide underscores a fundamental principle in medicinal chemistry: for ionizable compounds, calculated LogP values are merely a starting point. A thorough understanding of a molecule's pKa and the experimental determination of its LogD at a physiologically relevant pH are indispensable for accurately predicting its in vivo behavior. The choice between the direct but labor-intensive shake-flask method and the rapid, indirect RP-HPLC method will depend on the stage of the research, throughput requirements, and the amount of compound available. Both methods, when properly executed, provide critical data for the successful optimization of drug candidates.

References

  • Wikipedia. (n.d.). Rimantadine. Retrieved from [Link]

  • Kuchar, M., & Brichac, J. (2013). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Acta Poloniae Pharmaceutica – Drug Research, 70(1), 3-18.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyladamantane-1-carboxylic acid. Retrieved from [Link]

  • Jahn, U., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3496-3559.
  • Leeson, P. D., & Springthorpe, B. (2021). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 64(23), 16863-16880.
  • Lokey, R. S., et al. (2022). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 65(1), 104-118.
  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2019). Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited. ACS Medicinal Chemistry Letters, 10(11), 1548-1553.
  • Lokey, R. S., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169-11182.
  • ACS Publications. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). (5R,7R)-3-methyladamantane-1-carboxylic acid. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Flumadine® Tablets (rimantadine hydrochloride tablets) Flumadine® Syrup (rimantadine hydrochloride syrup). Retrieved from [Link]

  • NextSDS. (n.d.). 3-methyladamantane-1-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity. Retrieved from [Link]

  • ACS Publications. (2023, February 24). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. Retrieved from [Link]

  • ACS Publications. (2021, August 18). Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Rimantadine Hydrochloride-impurities. Retrieved from [Link]

  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • European Bioinformatics Institute. (n.d.). Compound: RIMANTADINE (CHEMBL959). Retrieved from [Link]

  • Taylor & Francis Online. (2024, June 26). An update on lipophilic efficiency as an important metric in drug design. Retrieved from [Link]

  • Chapman University Digital Commons. (2024, December 5). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). RIMANTADINE. Retrieved from [Link]

  • PubChem. (n.d.). Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester. Retrieved from [Link]

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Validation

Comparative Analysis and Structural Validation of 3-Methyladamantane-1-Carboxylic Acid: A Senior Application Scientist's Perspective

An In-Depth Technical Guide In the landscape of pharmaceutical development, particularly in the synthesis of antiviral agents and novel chemical entities, the adamantane scaffold remains a cornerstone of medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

In the landscape of pharmaceutical development, particularly in the synthesis of antiviral agents and novel chemical entities, the adamantane scaffold remains a cornerstone of medicinal chemistry.[1][2] Its rigid, three-dimensional structure imparts unique pharmacological properties. 3-Methyladamantane-1-carboxylic acid is a key intermediate and building block in this domain.[1] Ensuring its structural integrity and purity is not merely a quality control checkpoint; it is fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 3-methyladamantane-1-carboxylic acid. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical tool, juxtaposing its capabilities with orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The focus is not just on the "how," but the "why"—elucidating the rationale behind procedural choices to construct a robust, self-validating analytical workflow.

The Analytical Challenge: Volatility and Polarity

The primary hurdle in the direct GC analysis of 3-methyladamantane-1-carboxylic acid is its chemical nature. The carboxylic acid functional group introduces high polarity and the capacity for strong intermolecular hydrogen bonding.[3][4] This leads to low volatility and poor thermal stability, making it unsuitable for direct injection into a standard GC system. Direct analysis often results in broad, tailing peaks, poor resolution, and low sensitivity due to interactions with the stationary phase and potential thermal degradation in the injector port.[3]

To overcome this, derivatization is not merely an option but a necessity. The goal is to replace the active proton of the carboxyl group with a non-polar, thermally stable group, thereby increasing volatility and making the molecule amenable to GC analysis.[5][6]

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for this application due to its high separation efficiency (GC) and definitive identification capabilities (MS). When coupled with appropriate derivatization, it provides exceptional sensitivity and selectivity for both qualitative and quantitative analysis.

The Cornerstone of Success: Derivatization Strategy

The choice of derivatization reagent is critical. For carboxylic acids, two primary methods are prevalent: silylation and alkylation (esterification).[5]

  • Silylation: This involves replacing the acidic proton with a silyl group, typically a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), are highly effective.[5][7] They are popular due to their high reactivity and the formation of volatile, thermally stable TMS-esters. The primary causality for choosing silylation is its efficiency and the clean fragmentation patterns of the resulting derivatives.

  • Alkylation: This method converts the carboxylic acid into an ester (e.g., a methyl ester), which is significantly more volatile.[5] While effective, this process can sometimes require more stringent conditions or catalysts compared to silylation.

For this guide, we will focus on silylation with BSTFA + 1% TMCS, as it is a robust and widely adopted method for derivatizing carboxylic acids for GC-MS analysis.[8]

Experimental Workflow: GC-MS Analysis

The logical flow from sample preparation to data analysis is a self-validating system, where each step is designed to ensure the integrity of the final result.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation A 1. Sample Weighing & Dissolution (e.g., in Pyridine) B 2. Moisture Removal (Critical for Silylation) A->B C 3. Add BSTFA + 1% TMCS B->C D 4. Heat Reaction Vial (e.g., 70°C for 30 min) C->D E 5. Inject Derivatized Sample D->E F 6. GC Separation E->F G 7. MS Detection (EI, 70 eV) F->G H 8. Identify by Retention Time G->H I 9. Confirm by Mass Spectrum H->I Fragmentation parent [M]⁺• m/z 266 (TMS-ester of 3-methyladamantane-1-carboxylic acid) frag1 [M-15]⁺ m/z 251 parent->frag1 - •CH₃ frag2 [Adamantyl-CH₃]⁺ m/z 149 parent->frag2 - •COOTMS

Caption: Proposed key fragmentation pathways for the TMS-derivatized analyte in EI-MS.

Method Validation: Ensuring Trustworthiness

To ensure the described method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). [9][10][11] Table 2: Key Validation Parameters based on ICH Q2(R2)

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal is unequivocally from the analyte.No interference from blank, placebo, or related substances at the analyte's retention time.
Linearity Proportionality of signal to analyte concentration.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range Concentration interval where the method is precise and accurate.Typically 80-120% of the test concentration for an assay.
Accuracy Closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision Agreement between a series of measurements.Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day) RSD ≤ 2.0%.
Robustness Capacity to remain unaffected by small, deliberate method variations.No significant change in results with minor variations in flow rate, oven temperature, etc.

Orthogonal Techniques for Structural Validation

While GC-MS is excellent for separation and identification, especially in complex mixtures, relying on a single technique is not best practice in drug development. Orthogonal methods, which measure different chemical properties, provide a more complete and undeniable structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for de novo structure elucidation. It provides unambiguous information about the carbon-hydrogen framework of the molecule. For 3-methyladamantane-1-carboxylic acid, both ¹H and ¹³C NMR are invaluable.

  • ¹H NMR: Will show characteristic signals for the protons on the adamantane cage, a distinct singlet for the methyl group, and a broad singlet far downfield for the carboxylic acid proton (which disappears upon D₂O exchange). The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: Will show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid will appear significantly downfield (~180 ppm), while the quaternary carbons of the adamantane cage and the methyl carbon will have characteristic chemical shifts. [2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique perfect for confirming the presence of key functional groups. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

Table 3: Characteristic FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Carboxyl O-HStretching2500-3300Very broad, strong band due to hydrogen bonding. [4]
Alkyl C-HStretching2850-2950Strong, sharp peaks characteristic of the adamantane cage.
Carbonyl C=OStretching1700-1725Strong, sharp peak. [4][12]
Carboxyl C-OStretching1210-1320Medium to strong intensity. [4]

The presence of all these bands provides strong, confirmatory evidence for the proposed structure of 3-methyladamantane-1-carboxylic acid.

Comparative Guide: Choosing the Right Tool

Each technique offers a unique set of advantages and limitations. The choice of method depends on the analytical question being asked—is it for initial structural confirmation, routine purity testing, or quantification in a complex matrix?

Table 4: Comparison of Analytical Techniques

FeatureGC-MS (with Derivatization)NMR SpectroscopyFTIR Spectroscopy
Primary Use Separation, Identification, QuantificationDefinitive Structure ElucidationFunctional Group Identification
Sensitivity Very High (ppb-ppt with SIM)Low to ModerateModerate
Structural Info High (via fragmentation)Definitive (Connectivity)Low (Functional Groups only)
Quantification ExcellentGood (with internal standard)Poor to Semi-quantitative
Sample Prep Required (Derivatization)Minimal (Dissolution)Minimal to None
Throughput HighLowVery High
Strengths Ideal for complex mixtures, trace analysis, and routine QC.Unambiguous structure confirmation.Rapid, non-destructive screening.
Weaknesses Indirect analysis (derivatized form), potential for artifacts.Low sensitivity, expensive instrumentation.Lack of detailed structural information.

Conclusion

The analysis and structural validation of 3-methyladamantane-1-carboxylic acid require a multi-faceted approach. GC-MS, enabled by a robust derivatization strategy such as silylation, stands out as the premier technique for routine quality control, offering unparalleled sensitivity and selectivity for both identification and quantification. Its power lies in its ability to separate the analyte from impurities before detection.

However, for absolute structural confirmation, the data from GC-MS must be supported by orthogonal techniques. NMR spectroscopy provides the definitive blueprint of the molecule's C-H framework, while FTIR offers a rapid and reliable confirmation of its essential functional groups. By integrating these methods, researchers and drug development professionals can build a comprehensive, self-validating analytical package, ensuring the identity, purity, and quality of this critical pharmaceutical intermediate with the highest degree of scientific confidence.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 286125, 3-Methyladamantane-1-carboxylic acid. PubChem. [Link]

  • Yaremenko, F. G., et al. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development. ACS Publications. [Link]

  • International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • European Medicines Agency (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Sobczak, A., et al. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Drug Development and Industrial Pharmacy. PubMed. [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. St. Petersburg State University. [Link]

  • ResearchGate (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]

  • International Council for Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ACS Publications (2023). Supporting Information for Scale-Up Synthesis of 1-Methyladamantane... [Link]

  • ResearchGate (2025). Mass spectrometry of diamantane and some adamantane derivatives. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • IntechOpen (2018). Derivatization Methods in GC and GC/MS. [Link]

  • All 'bout Chemistry (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

  • Efor Group (n.d.). Validation of analytical procedures according to the ICH guidelines. [Link]

Sources

Comparative

Validating the Purity of 3-Methyladamantane-1-carboxylic Acid: A Definitive Guide to qNMR vs. Chromatographic Methods

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Absolute purity determination of non-chromophoric adamantane derivatives Introduction: The Analytical Challenge of Adamantane Deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Absolute purity determination of non-chromophoric adamantane derivatives

Introduction: The Analytical Challenge of Adamantane Derivatives

3-Methyladamantane-1-carboxylic acid (Chemical Formula: C12H18O2) is a critical lipophilic building block used extensively in the synthesis of adamantane-based therapeutics, including antivirals and CNS-active agents[1],[2]. Validating the absolute purity of this intermediate is a strict regulatory requirement in drug development.

However, this molecule presents a severe analytical challenge. Because it consists entirely of a fully saturated aliphatic tricyclic hydrocarbon cage attached to a carboxylic acid, it completely lacks a conjugated π -system or UV chromophore[1],[3]. This structural reality renders standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly inaccurate. To establish a self-validating and metrologically traceable purity profile, modern analytical laboratories are increasingly turning to quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy[4],[5].

Comparative Analysis: qNMR vs. HPLC vs. GC

To objectively evaluate the optimal purity validation method, we must analyze the mechanistic causality behind how each technique interacts with 3-methyladamantane-1-carboxylic acid.

The Chromophore Deficit (HPLC-UV)

Because the analyte does not absorb UV light above 210 nm, HPLC-UV requires low-wavelength detection (e.g., 205 nm). At this wavelength, solvent interference is high, and the method will disproportionately overestimate the relative purity of any UV-active impurities while under-reporting the target compound[6].

The Tailing Phenomenon (GC-FID/MS)

While the adamantane core is volatile, the free carboxylic acid moiety causes severe hydrogen bonding and peak tailing in Gas Chromatography (GC) columns. Accurate GC analysis requires prior derivatization (e.g., esterification using BF3-MeOH) to prevent thermal degradation[7]. This introduces chemical bias and incomplete reaction artifacts.

The qNMR Advantage

qNMR is a primary ratio measurement procedure [8],[5]. The signal area of a proton in an NMR spectrum is directly proportional to the number of nuclei generating that signal, completely independent of the molecule's chemical structure[6]. By co-dissolving the analyte with a highly pure, universally certified Internal Standard (IS), qNMR establishes a self-validating system that bypasses the need for an analyte-specific reference standard[9],[5].

Table 1: Method Comparison for 3-Methyladamantane-1-carboxylic Acid
Analytical ParameterQuantitative 1H NMR (qNMR)HPLC-UVGC-FID / GC-MS
Detection Principle Nuclear spin resonanceUV light absorbanceFlame ionization / Mass-to-charge
Chromophore Required? No Yes (Analyte lacks this)No
Derivatization Needed? No Yes (for UV detection)Yes (Esterification required)
Reference Standard Universal Internal StandardAnalyte-specific standardAnalyte-specific standard
Accuracy / Precision >99% / <1% RSDVariable (Chromophore dependent)High (Post-derivatization only)
Structural Confirmation Simultaneous identificationNoYes (with MS coupling)

Experimental Protocol: The qNMR Self-Validating System

To ensure metrological traceability and high precision, the following step-by-step methodology must be strictly adhered to.

Step 1: Internal Standard (IS) Selection & Gravimetric Preparation
  • Causality: The IS must be highly pure (Certified Reference Material), soluble in the same deuterated solvent, and exhibit a simple NMR spectrum that does not overlap with the analyte's signals[9],[10]. For 3-methyladamantane-1-carboxylic acid, the adamantane cage protons appear between 1.4–2.2 ppm, and the methyl group appears as a sharp singlet at ~0.8 ppm. Therefore, Maleic Acid (singlet at ~6.3 ppm) is the optimal IS[11].

  • Action: Using an ultra-microbalance (readability 0.001 mg), accurately co-weigh approximately 15 mg of the analyte and 5 mg of the certified Maleic Acid IS into a clean, anti-static vial[5].

Step 2: Dissolution and Homogenization
  • Causality: Incomplete dissolution leads to magnetic field inhomogeneities, line broadening, and inaccurate integration[9],[10].

  • Action: Add 0.8 mL of high-purity deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ containing 0.03% TMS). Vortex the mixture for 60 seconds until complete dissolution is achieved. Transfer 0.6 mL of the homogenous solution to a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition (The T1​ Relaxation Rule)
  • Causality: Different protons take different amounts of time to realign with the magnetic field after a pulse (Longitudinal Relaxation Time, T1​ ). If the relaxation delay ( D1​ ) is too short, the spins will saturate, leading to severe quantitative errors[11].

  • Action:

    • Conduct an inversion-recovery experiment to measure the T1​ for both the analyte's methyl protons and the IS protons.

    • Set the relaxation delay ( D1​ ) to at least 5×T1​ of the slowest relaxing proton to ensure >99.3% magnetization recovery[11].

    • Acquire at least 16 to 64 transients (scans) using a 90° pulse angle to achieve a Signal-to-Noise (S/N) ratio of >250:1 for the target peaks.

Step 4: Data Processing & Purity Calculation
  • Action: Apply an exponential window function (line broadening of 0.3 Hz). Perform strict manual phase correction and zero-order baseline correction.

  • Integration: Integrate the IS peak and the distinct analyte methyl peak according to the parameters in Table 2.

Table 2: qNMR Signal Selection and Integration Parameters
CompoundRoleChemical Shift ( δ , ppm)MultiplicityProtons ( N )Suitability for Integration
3-Methyladamantane-1-carboxylic acid Analyte~0.80Singlet3Primary Target (No overlap)
3-Methyladamantane-1-carboxylic acid Analyte1.40 - 2.20Multiplets14Secondary (Prone to impurity overlap)
Maleic Acid Internal Standard~6.30Singlet2Ideal (Clear baseline separation)
  • Calculation: Calculate the absolute mass fraction purity ( Px​ ) using the primary ratio formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Gravimetric weight, and Pstd​ = Purity of the internal standard).

Visualization: Validation Workflow

The following logical workflow maps the critical path for executing a self-validating qNMR purity assessment.

qNMR_Workflow Start 3-Methyladamantane-1-carboxylic Acid Batch Sample Weighing Gravimetric Co-weighing (Analyte + Internal Standard) Start->Weighing Solvent Dissolution in Deuterated Solvent (e.g., CDCl3 or DMSO-d6) Weighing->Solvent NMR_Acq 1H NMR Acquisition (D1 ≥ 5×T1, S/N > 250) Solvent->NMR_Acq Processing Phase & Baseline Correction Integration of Target Peaks NMR_Acq->Processing Calc Purity Calculation (Primary Ratio Method) Processing->Calc Result Absolute Mass Fraction Purity Calc->Result

Caption: Logical workflow for qNMR purity validation of 3-methyladamantane-1-carboxylic acid.

References

  • National Center for Biotechnology Information (PubChem). "3-Methyladamantane-1-carboxylic acid | C12H18O2 | CID 286125". PubChem Database. URL:[Link]

  • Bureau International des Poids et Mesures (BIPM). "qNMR Internal Standard Reference Data (ISRD)". BIPM Publications. URL:[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Technical Blog. URL:[Link]

  • G. F. Pauli et al. "Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis". Journal of Natural Products (ACS Publications). URL:[Link]

  • RSC Publishing. "1H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues". Analytical Methods. URL:[Link]

Sources

Validation

A Comparative Guide to the Receptor Binding Affinity of Adamantane Carboxylic Acid and Its Derivatives

The adamantane scaffold, a rigid, lipophilic, and three-dimensional diamondoid structure, represents a privileged motif in medicinal chemistry.[1] Its unique physicochemical properties, including exceptional metabolic st...

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Author: BenchChem Technical Support Team. Date: March 2026

The adamantane scaffold, a rigid, lipophilic, and three-dimensional diamondoid structure, represents a privileged motif in medicinal chemistry.[1] Its unique physicochemical properties, including exceptional metabolic stability and the ability to cross lipid membranes, make it an attractive framework for designing therapeutic agents that interact with a variety of biological targets.[1][2] Adamantane derivatives first gained prominence as antiviral drugs but have since been developed for a wide range of applications, most notably in neurology for their effects on ion channels and receptors.[1][3]

This guide provides an in-depth comparison of the receptor binding affinities of adamantane carboxylic acid and related derivatives. We will explore the structure-activity relationships (SAR) that govern their interactions with key receptor families, present supporting quantitative data, and detail the experimental methodologies used to determine these binding characteristics. Understanding these differences is crucial for researchers and drug development professionals aiming to design novel therapeutics with enhanced potency and selectivity.

The Principle of Receptor Binding Affinity

Binding affinity describes the strength of the interaction between a ligand (such as an adamantane derivative) and its molecular target (a receptor).[4] It is typically quantified by the equilibrium dissociation constant (KD) or the inhibition constant (Ki). A lower KD or Ki value signifies a stronger binding interaction and higher affinity.[4] This parameter is fundamental in drug development, as high affinity is often a prerequisite for therapeutic efficacy at a desired concentration.

Comparative Analysis of Receptor Binding

The versatility of the adamantane scaffold allows for its derivatives to target a diverse array of receptors. The nature and position of functional groups on the adamantane core are critical determinants of both binding affinity and receptor selectivity.

N-Methyl-D-Aspartate (NMDA) Receptors

Adamantane derivatives are perhaps best known for their role as antagonists of the NMDA receptor, an ion channel crucial for synaptic plasticity and memory but also implicated in excitotoxic neuronal damage.[5]

  • Mechanism of Action: Compounds like amantadine (1-aminoadamantane) and memantine (1-amino-3,5-dimethyladamantane) are uncompetitive, open-channel blockers. They bind to the phencyclidine (PCP) site located within the receptor's ion channel, physically obstructing the flow of ions.[5][6]

  • Structure-Activity Relationship (SAR): The clinical success and tolerability of memantine over earlier antagonists are rooted in its specific binding kinetics. The addition of two methyl groups to the adamantane cage, as in memantine, results in a faster off-rate from the channel compared to other blockers.[6] This allows it to preferentially block excessive, pathological NMDA receptor activation while leaving normal synaptic transmission largely intact, thereby minimizing side effects.[6] Triazole-bridged aryl adamantane derivatives have also been explored as multifunctional agents targeting NMDA receptors, demonstrating that more complex modifications can yield potent inhibitors.[5]

The logical relationship between structural modification and binding kinetics for NMDA receptor antagonists can be visualized as follows:

cluster_0 Structural Modification cluster_1 Binding Characteristics cluster_2 Functional Outcome Adamantane Adamantane Scaffold Amino + Amino Group (e.g., Amantadine) Adamantane->Amino Position 1 Methyl + Methyl Groups (e.g., Memantine) Amino->Methyl Positions 3, 5 Binding Binds to PCP site in NMDA channel Amino->Binding Enables binding Kinetics Modulated Binding Kinetics (Voltage-dependency, Off-rate) Methyl->Kinetics Alters kinetics Binding->Kinetics Tolerability Improved Clinical Tolerability Kinetics->Tolerability Influences outcome Block Open-channel Block Block->Tolerability

Caption: SAR for Adamantane NMDA Receptor Antagonists.

Nicotinic Acetylcholine Receptors (nAChRs)

Adamantane derivatives also act as noncompetitive antagonists at nAChRs, another family of ligand-gated ion channels.[7][8] Research on the Torpedo nAChR has revealed distinct binding sites within the channel pore that accommodate different types of adamantane derivatives based on their physicochemical properties.

  • Differential Binding Sites: A key distinction lies in the charge of the derivative.[7][9][10]

    • Positively Charged Derivatives: Amino-adamantanes, which are protonated at physiological pH, preferentially bind to the phencyclidine (TCP) locus within the channel.[7]

    • Neutral Derivatives: Unsubstituted, neutral adamantane molecules favor a more hydrophobic and sterically smaller site known as the TID (or barbiturate) locus.[7][9][10]

  • SAR Insights: This differential binding provides a clear SAR principle: the introduction of a positively charged group (like an amine) directs the molecule to the TCP site, while maintaining neutrality targets it to the TID site.[7] The size of the substituent also matters; the TCP locus can accommodate larger molecules than the more constrained TID site.[7][9]

The following table summarizes the inhibitory constants (Ki) for various adamantane derivatives on the binding of [3H]TCP to the resting state of the nAChR, illustrating the effect of structural changes.

CompoundSubstituent(s)Ki (µM)
Amantadine1-amino11 ± 1
Memantine1-amino-3,5-dimethyl1.2 ± 0.1
AdamantaneNone (neutral)> 1000
1-Adamantane Carboxylic Acid1-carboxy> 1000

Data synthesized from studies on nAChR noncompetitive antagonists.[7]

cluster_receptor nAChR Ion Channel Pore cluster_ligands Adamantane Derivatives Receptor Extracellular (Mouth) TCP Locus TID Locus Intracellular Charged Positively Charged (e.g., Amantadine) Charged->Receptor:p1 Binds to (Larger, Charged Site) Neutral Neutral (e.g., Adamantane) Neutral->Receptor:p2 Binds to (Smaller, Hydrophobic Site)

Caption: Differential Binding of Adamantane Derivatives in nAChR.

Sigma (σ) Receptors

The σ₁ and σ₂ receptors are unique intracellular proteins implicated in cell signaling, cancer, and neurological disorders. Several aminoadamantanes have been identified as potent σ receptor ligands.[11][12]

  • SAR Insights: Unlike with NMDA receptors, where amantadine and memantine have relatively weak affinity, modifications to the amino group and adamantane cage can dramatically increase σ receptor affinity.[13][14] For instance, N-alkylation of the amino group or the addition of methyl groups to the adamantane core significantly enhances binding.[14]

  • Comparative Affinity: A study on human frontal cortex homogenates revealed that while amantadine and memantine have Ki values of ~20 µM for the σ binding site, the derivative 1-N-dimethyl-amino-3,5-dimethyl-adamantane has a Ki of 0.237 µM, demonstrating a nearly 100-fold increase in affinity.[14] This highlights a strong SAR where increasing the substitution and bulk around the nitrogen and on the cage improves interaction with the σ receptor.

CompoundStructureσ Receptor Ki (µM)
Amantadine1-aminoadamantane20.25 ± 16.48
Memantine1-amino-3,5-dimethyladamantane19.98 ± 3.08
Derivative1-N-dimethyl-amino-3,5-dimethyladamantane0.237 ± 0.019

Data from Kornhuber et al. (1993) on -pentazocine competition.[14]

GABAA Receptors

Recent studies have shown that 1-adamantane carboxylic acid itself possesses anticonvulsant properties.[15] Its mechanism appears to involve the positive modulation of GABAA receptors, specifically through the benzodiazepine binding site, as its effects are blocked by the antagonist flumazenil.[15] This finding expands the pharmacological profile of adamantane derivatives beyond ion channel blockade to include modulation of major inhibitory neurotransmitter systems.

Experimental Protocols for Measuring Binding Affinity

The determination of binding affinity is achieved through robust, validated experimental techniques. The choice of assay depends on the receptor type, available reagents, and desired output (e.g., endpoint affinity vs. real-time kinetics).

Protocol 1: Competitive Radioligand Binding Assay

This is a widely used method to determine the binding affinity (Ki) of an unlabeled compound (the "competitor," e.g., an adamantane derivative) by measuring its ability to displace a labeled ligand ("radioligand") of known affinity from a receptor.[7][16]

Objective: To determine the Ki of an adamantane derivative for a target receptor.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity, receptor-specific ligand labeled with a radioisotope (e.g., [3H]TCP for nAChR, -pentazocine for σ receptors).

  • Test Compounds: Adamantane derivatives dissolved in a suitable vehicle.

  • Assay Buffer: Physiologically relevant buffer (e.g., Tris-HCl).

  • Filtration Apparatus: Brandel cell harvester or similar, with glass fiber filters.

  • Scintillation Counter and Scintillation Fluid.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the adamantane test compound.

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine:

    • Receptor preparation (e.g., 50-100 µg of membrane protein).

    • Radioligand at a concentration near its KD value.

    • Varying concentrations of the adamantane test compound.

    • For non-specific binding (NSB) control wells, add a high concentration of a known, unlabeled ligand.

    • For total binding (B0) control wells, add only the vehicle.

    • Add assay buffer to reach the final volume.

  • Incubation: Incubate the reactions at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Separation: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[16] It provides kinetic data (association rate, ka; dissociation rate, kd) in addition to the equilibrium dissociation constant (KD = kd/ka).

Objective: To determine the binding kinetics and affinity of an adamantane derivative.

High-Level Workflow:

  • Chip Preparation: Covalently immobilize the purified target receptor onto the surface of an SPR sensor chip.

  • Association Phase: Inject a precise concentration of the adamantane derivative (the analyte) in a continuous flow of buffer over the chip surface. As the derivative binds to the immobilized receptor, the mass on the surface increases, causing a measurable change in the refractive index (reported in Resonance Units, RU).

  • Dissociation Phase: Switch the flow back to buffer only. The bound derivative will dissociate from the receptor, causing the RU signal to decrease.

  • Regeneration: Inject a harsh solution (e.g., low pH or high salt) to strip all remaining bound analyte from the receptor, returning the signal to baseline.

  • Data Analysis: Repeat the cycle with multiple concentrations of the adamantane derivative. Analyze the resulting sensorgrams (plots of RU vs. time) using specialized software to fit kinetic models and calculate ka, kd, and KD.

Conclusion

Adamantane carboxylic acid and its derivatives constitute a versatile class of compounds with significant and varied effects on multiple receptor systems. The rigid adamantane cage serves as a powerful scaffold, where specific substitutions dictate receptor targeting and binding affinity. Positively charged amino groups are critical for high-affinity interactions with the channel pores of NMDA and nicotinic acetylcholine receptors, while further N-alkylation and cage substitution can dramatically enhance affinity for sigma receptors. Even the simple 1-adamantane carboxylic acid molecule shows activity at GABAA receptors.

The structure-activity relationships discussed herein underscore the importance of rational drug design. By leveraging established experimental protocols like radioligand binding assays and SPR, researchers can precisely quantify the impact of chemical modifications, guiding the synthesis of next-generation adamantane derivatives with optimized potency, selectivity, and therapeutic potential.

References

  • Arias, H. R., et al. (2003). Noncompetitive Antagonist Binding Sites in the Torpedo Nicotinic Acetylcholine Receptor Ion Channel. Structure−Activity Relationship Studies Using Adamantane Derivatives. Biochemistry, 42(24), 7332–7345. Available from: [Link]

  • Oklahoma State University Center for Health Sciences. (2003). Noncompetitive antagonist binding sites in the Torpedo nicotinic acetylcholine receptor ion channel. Structure-activity relationship studies using adamantane derivatives. OSU Center for Health Sciences Research Profiles. Available from: [Link]

  • Arias, H. R., et al. (2003). Noncompetitive antagonist binding sites in the torpedo nicotinic acetylcholine receptor ion channel. Structure-activity relationship studies using adamantane derivatives. PubMed. Available from: [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. JCHR. Available from: [Link]

  • van der Westhuizen, F. H., et al. (2016). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm. Available from: [Link]

  • ResearchGate. (2005). The novel GABA adamantane derivative (AdGABA): Design, synthesis, and activity relationship with gabapentin. Request PDF. Available from: [Link]

  • Malvern Panalytical. (n.d.). Binding Affinity. Available from: [Link]

  • Bokil, V. V., et al. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. Available from: [Link]

  • Arias, H. R., et al. (2003). Noncompetitive Antagonist Binding Sites in the Torpedo Nicotinic Acetylcholine Receptor Ion Channel. Structure−Activity Relati. American Chemical Society. Available from: [Link]

  • Zoidis, G., et al. (2005). The novel GABA adamantane derivative (AdGABA): design, synthesis, and activity relationship with gabapentin. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. Request PDF. Available from: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of adamantane compounds. Available from: [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Available from: [Link]

  • Boyd, R., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Available from: [Link]

  • Iacobazzi, A., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PMC. Available from: [Link]

  • MDPI. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Available from: [Link]

  • Serduc, R., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports. Available from: [Link]

  • Orlov, A. A., et al. (2020). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. PMC. Available from: [Link]

  • Shariati, M., et al. (2021). Anti-Seizure Activity of 1-Adamantane Carboxylic Acid in Common Experimental Seizure Models: Role of Benzodiazepine-GABAA Receptors. PubMed. Available from: [Link]

  • Lipton, S. A. (2004). Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults. PubMed. Available from: [Link]

  • Horikoshi, T. (1977). A simple method for the determination of affinity and binding site concentration in receptor binding studies. PubMed. Available from: [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. Available from: [Link]

  • Magazanik, L. G., et al. (1997). Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants. PubMed. Available from: [Link]

  • Georgiadis, M. O., et al. (2012). New Adamantane Phenylalkylamines With σ-receptor Binding Affinity and Anticancer Activity, Associated With Putative Antagonism of Neuropathic Pain. PubMed. Available from: [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife. Available from: [Link]

  • Georgiadis, M. O., et al. (2012). New Adamantane Phenylalkylamines with σ-Receptor Binding Affinity and Anticancer Activity, Associated with Putative Antagonism of Neuropathic Pain. Journal of Medicinal Chemistry. Available from: [Link]

  • Al-Awady, M. J., et al. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor. Semantic Scholar. Available from: [Link]

  • Covarrubias-Zuniga, M., et al. (1987). The effect of amantadine on nicotinic acetylcholine receptor (nAchR) in reconstituted membranes. PubMed. Available from: [Link]

  • Peeters, M., et al. (2004). Involvement of the sigma 1 receptor in the modulation of dopaminergic transmission by amantadine. PubMed. Available from: [Link]

  • Kornhuber, J., et al. (1993). Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex. PubMed. Available from: [Link]

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  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available from: [Link]

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Validation

FTIR spectroscopy comparison of 3-methyladamantane-1-carboxylic acid and its precursors

An In-Depth Spectroscopic Guide: Tracing the Synthesis of 3-Methyladamantane-1-carboxylic Acid through FTIR Analysis Introduction: The Role of FTIR in Synthetic Chemistry In the realm of synthetic organic chemistry, the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Guide: Tracing the Synthesis of 3-Methyladamantane-1-carboxylic Acid through FTIR Analysis

Introduction: The Role of FTIR in Synthetic Chemistry

In the realm of synthetic organic chemistry, the successful transformation of a simple starting material into a complex target molecule is a process of meticulous, stepwise changes. Verifying the outcome of each reaction step is paramount. Among the arsenal of analytical techniques available to researchers, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive method for identifying functional groups. By monitoring the vibrational changes in a molecule's chemical bonds, FTIR provides a molecular "fingerprint" that allows chemists to confirm the disappearance of reactant functional groups and the appearance of desired product functionalities. This guide provides a detailed comparative analysis of the FTIR spectra of 3-methyladamantane-1-carboxylic acid and its key precursors, offering field-proven insights into spectral interpretation for adamantane derivatives.

The Synthetic Pathway: From Hydrocarbon Cage to Functionalized Acid

The synthesis of adamantane-based carboxylic acids is a cornerstone for the development of various therapeutic agents. A common and illustrative pathway involves the functionalization of the adamantane core. For this guide, we will examine the spectroscopic changes along a representative synthesis, starting from the basic adamantane scaffold and culminating in our target molecule, 3-methyladamantane-1-carboxylic acid. We will analyze the spectra of adamantane, its brominated intermediate (1-bromoadamantane), and the closely related 1-adamantanecarboxylic acid to build a comprehensive understanding of the spectral markers that define each synthetic transformation.

Synthesis_Pathway Adamantane Adamantane (Precursor 1) Bromoadamantane 1-Bromoadamantane (Precursor 2) Adamantane->Bromoadamantane Bromination AdamantaneCarboxylic 1-Adamantanecarboxylic Acid (Precursor 3) Bromoadamantane->AdamantaneCarboxylic Carboxylation (e.g., Koch-Haaf) MethylAdamantaneCarboxylic 3-Methyladamantane-1-carboxylic Acid (Target Product) AdamantaneCarboxylic->MethylAdamantaneCarboxylic Methylation (Conceptual Step for Comparison)

Caption: Illustrative synthetic route for adamantane functionalization.

Spectroscopic Analysis of Precursors and Product

The power of FTIR lies in its ability to detect specific vibrational modes corresponding to different chemical bonds. As we move along the synthetic pathway, the introduction of new functional groups will give rise to new, characteristic absorption bands in the infrared spectrum.

Adamantane: The Saturated Hydrocarbon Core

Adamantane is a highly symmetrical, strain-free cage-like hydrocarbon. Its FTIR spectrum is relatively simple, characterized exclusively by the vibrations of its carbon-carbon and carbon-hydrogen bonds.

  • C-H Stretching: Strong, sharp absorptions are observed in the 2850-3000 cm⁻¹ region.[1] These are characteristic of sp³-hybridized C-H bonds in alkanes. The high density of C-H bonds in the compact adamantane structure makes these peaks particularly prominent.

  • C-H Bending: The spectrum also shows significant peaks in the 1470-1380 cm⁻¹ range, which correspond to the scissoring and bending vibrations of the -CH₂- and -CH- groups that form the molecular cage.[1]

The absence of any significant absorption bands outside of these regions confirms the pure alkane nature of the starting material.

1-Bromoadamantane: Introduction of a Halogen

The bromination of adamantane at a tertiary bridgehead carbon introduces a C-Br bond. While the majority of the spectrum remains similar to that of adamantane, the presence of the bromine atom can be confirmed, although its primary signal lies at the lower end of the mid-IR range.

  • C-H Stretching and Bending: The characteristic alkane C-H stretching and bending vibrations remain the dominant features, as the hydrocarbon cage is largely unaltered.

  • C-Br Stretching: A key, albeit sometimes weak, absorption corresponding to the C-Br stretching vibration appears. This band is typically found in the 750-500 cm⁻¹ region of the spectrum.[2] High-pressure FTIR studies have been used to analyze phase transitions in 1-bromoadamantane by observing this and other vibrational bands.[3][4] Its detection provides direct evidence of successful bromination.

1-Adamantanecarboxylic Acid & 3-Methyladamantane-1-carboxylic Acid: The Carboxylic Acid Signature

The carboxylation step marks the most dramatic change in the FTIR spectrum, as the non-polar hydrocarbon is converted into a highly polar carboxylic acid. The spectra of 1-adamantanecarboxylic acid and 3-methyladamantane-1-carboxylic acid are dominated by the characteristic absorptions of the carboxyl (-COOH) functional group.[5][6]

  • O-H Stretching: The most telling feature is an extremely broad and strong absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹.[7][8][9][10] This extensive broadening is a direct result of strong intermolecular hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state.[7][9] This band is often so wide that it can partially obscure the C-H stretching peaks.

  • C=O Stretching: A very strong and sharp absorption peak appears prominently in the 1725-1700 cm⁻¹ region.[8][9][10] This intense band is due to the carbonyl (C=O) stretching vibration of the carboxylic acid group. Its high intensity is a result of the large change in dipole moment during the vibration. For saturated acids like these adamantane derivatives, the peak is typically found around 1710 cm⁻¹.[8]

  • C-O Stretching and O-H Bending: The spectrum also contains a medium-intensity C-O stretching band, typically found between 1320 cm⁻¹ and 1210 cm⁻¹.[7] Additionally, a broad O-H out-of-plane bending (wagging) vibration can often be seen centered around 900 cm⁻¹.[7]

The presence of the methyl group in 3-methyladamantane-1-carboxylic acid introduces subtle changes, such as slight shifts in peak positions or minor additional C-H bending signals, but the overwhelming spectroscopic evidence for the molecule's identity comes from the unmistakable combination of the broad O-H and strong C=O stretching bands.

Comparative Data Summary

The transformation from a simple alkane to a functionalized carboxylic acid is clearly mapped by the appearance and disappearance of key absorption bands.

CompoundKey Vibrational ModeCharacteristic Wavenumber (cm⁻¹)Peak Characteristics
Adamantane C-H Stretch2850 - 2950Strong, Sharp
C-H Bend1470 - 1380Medium
1-Bromoadamantane C-H Stretch2850 - 2950Strong, Sharp
C-Br Stretch500 - 750Weak to Medium
1-Adamantanecarboxylic Acid O-H Stretch2500 - 3300Very Strong, Very Broad
C-H Stretch2850 - 2950Strong, Sharp (may overlap with O-H)
C=O Stretch~1700 - 1725Very Strong, Sharp
C-O Stretch~1210 - 1320Medium
3-Methyladamantane-1-carboxylic Acid O-H Stretch2500 - 3300Very Strong, Very Broad
C-H Stretch2850 - 2950Strong, Sharp (may overlap with O-H)
C=O Stretch~1700 - 1725Very Strong, Sharp
C-O Stretch~1210 - 1320Medium

Experimental Protocol: FTIR Analysis of Solid Samples

To ensure high-quality, reproducible data, a standardized sample preparation and analysis protocol is essential. The Potassium Bromide (KBr) pellet method is a widely used technique for analyzing solid samples.

Methodology: KBr Pellet Preparation and Spectral Acquisition
  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the solid organic sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. KBr is transparent to infrared radiation in the mid-IR region.

    • Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained. The goal is to disperse the sample particles evenly within the KBr matrix.

  • Pellet Formation:

    • Transfer a small amount of the KBr/sample mixture into a pellet press die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Process the resulting spectrum (e.g., baseline correction) as needed for clear analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Grind_Sample 1. Grind 1-2 mg of Sample Add_KBr 2. Add ~150 mg of KBr Grind_Sample->Add_KBr Mix 3. Mix and Grind Thoroughly Add_KBr->Mix Press 4. Press Mixture into a Pellet Mix->Press Background 5. Run Background Scan Press->Background Sample 6. Run Sample Scan Background->Sample Process 7. Process Spectrum Sample->Process

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Conclusion

FTIR spectroscopy provides an unequivocal method for tracking the synthesis of 3-methyladamantane-1-carboxylic acid from its precursors. The journey from the simple C-H vibrations of the adamantane core to the distinct, dominating signatures of the carboxylic acid group—the broad O-H stretch and the intense C=O stretch—offers a clear and definitive narrative of chemical transformation. By understanding these characteristic spectral fingerprints, researchers can confidently verify the success of each synthetic step, ensuring the integrity of their chemical processes and the purity of their final products.

References

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 286125, 3-Methyladamantane-1-carboxylic acid. [Link]

  • NIST. (n.d.). Adamantane-1-carboxylic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13235, 1-Adamantanecarboxylic acid. [Link]

  • NIST. (n.d.). 1-Bromoadamantane. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Wu, W., et al. (2001). A high pressure FT-IR spectroscopic study of phase transitions in 1-chloro- and 1-bromoadamantane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(5), 1061-1071. [Link]

  • Capitani, F., et al. (2021). Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons. The Journal of Physical Chemistry C, 125(13), 7436-7445. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

  • Oomens, J., et al. (2012). Rotationally resolved infrared spectroscopy of adamantane. The Journal of Chemical Physics, 136(2), 024307. [Link]

  • LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal of Science and Engineering, 6(1), 1-24. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Methyladamantane-1-carboxylic Acid

This document provides essential, step-by-step guidance for the safe and compliant disposal of 3-Methyladamantane-1-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safet...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 3-Methyladamantane-1-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but a deep understanding of the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 3-Methyladamantane-1-carboxylic acid, a derivative of the rigid and lipophilic adamantane structure, must be treated as a hazardous chemical waste.[1][2] Its hazard profile, based on GHS classifications, dictates the necessary handling and disposal precautions.[3]

The primary hazards are consistent with its parent compound, Adamantane-1-carboxylic acid, and are summarized below.[4][5][6]

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[3][4][5][6]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3][4][5][6]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[3][4][6]

Expert Insight: The adamantane moiety increases lipophilicity, which can influence how the compound interacts with biological systems.[2] While adamantane itself is not classified as a human health hazard, it may have long-lasting harmful effects on aquatic life.[1] This environmental consideration makes it imperative to prevent its release into sewer systems or the environment.[7]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the irritant nature of the compound, establishing a robust PPE protocol is non-negotiable. All handling and disposal activities must be conducted with the following equipment.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[8]
Eye/Face Protection Safety goggles or a face shield.To protect against dust particles and splashes that can cause serious eye irritation.[5][6]
Body Protection Standard laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if dust is generated and ventilation is inadequate.To avoid inhalation of dust, which can cause respiratory tract irritation.[4][6]

Part 3: Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions, such as the evolution of toxic gases or even explosions.[9]

Step-by-Step Containment Procedure:

  • Select the Right Container:

    • Use a designated, leak-proof, and sealable container made of compatible material (e.g., high-density polyethylene - HDPE).[1]

    • The container must be in good condition, free from cracks or damage.[10]

    • For any reused containers, the original label must be completely removed or defaced to avoid confusion.[9][11]

  • Labeling is Critical:

    • Affix a "Hazardous Waste" label to the container immediately.[1]

    • The label must clearly state the full chemical name: "3-Methyladamantane-1-carboxylic Acid" .[1]

    • Include the name of the responsible person and the date of accumulation.[9]

  • Segregate Incompatibles:

    • This waste stream should be classified as Non-Halogenated Organic Solid Waste .

    • Crucially, do not mix with:

      • Bases or alkaline materials (risk of neutralization reaction).

      • Strong oxidizing agents.[4][12]

      • Aqueous waste streams.[13]

      • Halogenated organic waste, as disposal methods and costs differ significantly.[11]

  • Interim Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[1]

    • This area must be well-ventilated, away from heat or ignition sources, and clearly marked.[1][12]

Part 4: Step-by-Step Disposal Procedures

Under no circumstances should 3-Methyladamantane-1-carboxylic acid or its containers be disposed of in regular trash or down the sink.[9][13] Dilution is not an acceptable alternative to proper disposal.[9]

A. Disposal of Unused or Expired Bulk Chemical

This protocol applies to the pure, solid chemical.

  • Assess and Prepare: Ensure all required PPE is worn correctly.

  • Transfer: Carefully transfer the solid waste into the designated, pre-labeled hazardous waste container. Minimize the generation of dust during this process.[4]

  • Seal and Store: Securely close the container and move it to the designated waste storage area.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste contractor.[9] The preferred and most environmentally responsible method of final disposal for this type of compound is incineration in an approved facility .[1][4]

B. Disposal of Contaminated Labware and Debris

This includes items like gloves, weigh boats, pipette tips, and contaminated glassware.

  • Solid Waste:

    • Collect all contaminated solid debris (gloves, wipes, etc.) in a separate, clearly labeled solid waste container or a securely lined bin designated for "Contaminated Solid Chemical Waste."

    • Do not mix with non-hazardous lab trash.

  • Contaminated Glassware:

    • Decontamination: Whenever possible, decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol) in a fume hood.

    • Collect Rinsate: This solvent rinsate is now hazardous waste. Collect it in a designated "Non-Halogenated Solvent Waste" container.

    • Disposal of Glass: Once decontaminated, the glassware can typically be disposed of in a "Broken Glass" container. However, if decontamination is not feasible, the glassware itself must be disposed of as solid chemical waste.[13]

C. Spill Management and Cleanup

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental release.

  • Evacuate and Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated.[7]

  • Assess the Spill: For small, manageable spills, proceed with cleanup. For large spills, evacuate the area and contact your EHS emergency line.

  • Cleanup Procedure (Small Spills):

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Sweep or shovel the absorbed material into a designated hazardous waste container.[4]

    • Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and then with soap and water.

    • All cleanup materials (absorbent, cloths, gloves) are considered hazardous waste and must be disposed of accordingly.[1]

Part 5: Visualization of Disposal Workflow

To ensure clarity and procedural consistency, the following diagrams outline the decision-making and overall management process for 3-Methyladamantane-1-carboxylic acid waste.

G cluster_type Categorize Waste cluster_container Select & Label Container start Identify Waste Material bulk Bulk/Expired Chemical start->bulk What is the form? contaminated Contaminated Solids (PPE, Labware) start->contaminated What is the form? spill Spill Residue start->spill What is the form? container_solid Waste Container: 'Hazardous Waste - Non-Halogenated Solid' bulk->container_solid contaminated->container_solid container_spill Waste Container: 'Hazardous Waste - Spill Debris' spill->container_spill storage Store in Designated Satellite Accumulation Area container_solid->storage container_spill->storage pickup Schedule Pickup with EHS / Licensed Contractor storage->pickup

Caption: Decision tree for categorizing and containing waste.

G gen Waste Generation (Experiment Conclusion, Spill, Expired Stock) seg Segregation (Isolate from bases, oxidizers, aqueous waste) gen->seg contain Containment & Labeling (Sealable, compatible container with full chemical name) seg->contain store Interim Storage (Ventilated Satellite Accumulation Area) contain->store collect Professional Collection (Licensed EHS Vendor) store->collect dispose Final Disposal (Approved High-Temperature Incineration) collect->dispose

Caption: End-to-end waste management workflow.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Adamantane. [Link]

  • University of New South Wales. Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]

  • Carl ROTH. Safety Data Sheet: 1-Adamantanecarboxylic acid. [Link]

  • NSW Environment Protection Authority. Household Chemical CleanOut. [Link]

  • NSW Environment Protection Authority. Chemical wastes. [Link]

  • PubChem. 3-Methyladamantane-1-carboxylic acid. [Link]

  • RiskAssess. Disposal of chemical wastes. [Link]

  • Safe Work Australia. Storing hazardous chemicals. [Link]

  • Safe Work Australia. Model Code of Practice: Managing risks of hazardous chemicals in the workplace. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

  • Water Corporation. Laboratory chemical waste. [Link]

  • Monash University. Chemical Waste Disposal. [Link]

  • National Center for Biotechnology Information. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. [Link]

  • REDA Safe. Chemical Compatibility and Storage Guidelines. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • EPA Victoria. Clinical and related industrial waste. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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